Hematoporphyrin hydrochloride
Description
Historical Perspectives on Porphyrins and Phototherapy Research
The journey to understanding and utilizing Hematoporphyrin (B191378) Hydrochloride in a therapeutic context is built upon centuries of observations and decades of focused scientific inquiry.
Ancient Origins of Light-Based Therapies
The concept of using light for healing, known as heliotherapy, has ancient origins. Civilizations in Egypt, India, and Greece practiced sunbathing to treat various skin conditions. google.comscispace.com The ancient Egyptians, who worshipped the sun god Ra, utilized sunlight in their medical treatments, recognizing its beneficial effects. scispace.comresearchgate.net Similarly, ancient Greek physicians, including Hippocrates, advocated for sun exposure to treat a range of ailments. scispace.com In India, Vedic texts dating back to 1500 BCE describe solar therapies for various disorders. uc.pt These early practices, while not scientific in the modern sense, laid the conceptual groundwork for the later development of phototherapy. google.comscispace.com
Early 20th Century Scientific Discoveries and Photochemotherapy
The turn of the 20th century marked a pivotal moment in the scientific understanding of light-based therapies. In 1900, Oscar Raab, a medical student in Munich, observed that the combination of acridine, a dye, and light was lethal to paramecia. scispace.comnih.gov This discovery of a "photodynamic action" was further investigated by his professor, Hermann von Tappeiner, who, along with dermatologist Albert Jesionek, conducted the first human trials of photodynamic therapy in 1903, using eosin (B541160) and sunlight to treat skin carcinoma. nih.govtandfonline.com Von Tappeiner and his colleagues also established that oxygen was a crucial component in this process. nih.govnih.gov
A significant milestone was the work of Danish physician Niels Ryberg Finsen, who is considered the founder of modern phototherapy. semanticscholar.org Finsen pioneered the use of concentrated, artificial light to treat diseases, most notably lupus vulgaris, a form of skin tuberculosis. semanticscholar.orgbiomedres.us For his contributions, he was awarded the Nobel Prize in Physiology or Medicine in 1903, which brought significant recognition to the field of phototherapy. semanticscholar.orgnih.gov
Initial Studies on Porphyrin Uptake in Tumors
The specific connection between porphyrins and tumors began to emerge in the early 20th century. In 1924, A. Policard observed a characteristic red fluorescence in malignant tumors when they were illuminated with ultraviolet light, suggesting the presence of a photosensitive substance. nih.gov This was a key observation that indicated the potential for porphyrins to preferentially accumulate in cancerous tissue. nih.gov
Subsequent research in the 1940s by Auler and Banzer provided more direct evidence. They demonstrated that exogenously administered hematoporphyrins would localize in tumors and lymph nodes in rats. nih.govresearchgate.net These findings were further corroborated by studies in the 1940s and 1950s, which confirmed the affinity of porphyrins for neoplastic tissues. nih.govresearchgate.net
Development and Early Characterization of Hematoporphyrin Derivative (HPD)
While early studies used hematoporphyrin, a significant advancement came with the development of Hematoporphyrin Derivative (HPD). In the 1960s, Samuel Schwartz developed a method to treat hematoporphyrin with acetic and sulfuric acids, followed by neutralization, to create a more effective photosensitizing mixture known as HPD. tue.nlnih.gov This derivative was found to have a higher efficacy for tumors compared to the original hematoporphyrin. google.com
Richard Lipson and his colleagues further advanced this work, demonstrating in 1960 that HPD could be used to induce fluorescence in neoplastic lesions during surgery, aiding in their identification. This work was foundational for the modern era of photodynamic therapy.
Conferences and Collaborative Research Initiatives
The growing interest in porphyrins and their potential in cancer therapy led to increased collaboration and dedicated scientific meetings. These gatherings brought together researchers from diverse fields such as chemistry, biology, and medicine to share findings and foster new research directions. The collaborative efforts, such as the initial work between Lipson and Schwartz, were instrumental in advancing the field and refining the use of HPD as a tumor photosensitizer.
Role of Hematoporphyrin Hydrochloride as a Photosensitizer in Research
This compound and its derivatives are central to photodynamic therapy research due to their ability to act as photosensitizers. A photosensitizer is a molecule that, upon absorption of light of a specific wavelength, transitions to an excited state and can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS).
The primary mechanism of action in PDT involves the generation of singlet oxygen (¹O₂), a highly cytotoxic form of oxygen. When this compound absorbs photons, it is promoted from its ground state to a short-lived excited singlet state. It can then undergo a process called intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, converting it to the highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with and damage essential cellular components, leading to cell death.
Research has focused on quantifying the efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), which is a measure of the number of singlet oxygen molecules generated per photon absorbed.
Photophysical Properties of Hematoporphyrin and its Derivatives
The effectiveness of a photosensitizer is determined by its photophysical properties, including its absorption and emission spectra, and its efficiency in generating singlet oxygen. The following table summarizes some of these key properties for hematoporphyrin (HP) and its derivative (HPD) in different environments.
| Property | Compound/Solvent | Value | Reference |
| Absorption Maximum (Soret Band) | Hematoporphyrin | ~394 nm | tue.nl |
| Absorption Maximum (Q-Band) | Hematoporphyrin Derivative (in vivo) | 620-625 nm | |
| Fluorescence Emission Maximum | Hematoporphyrin | 614 nm, 675 nm | tue.nl |
| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin (Monomer in Methanol) | 0.76 | google.com |
| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin (Monomer in Water) | 0.74 | google.com |
| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin (Dimer in Water) | 0.12 | google.com |
| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin Derivative (in Methanol) | 0.64 | researchgate.net |
| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin Derivative (Monomer in Water, pH 7.4) | 0.64 | researchgate.net |
| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin Derivative (Dimer in Water, pH 7.4) | 0.11 | researchgate.net |
In Vitro Research Findings
In vitro studies using cell cultures are crucial for understanding the cytotoxic effects of this compound-mediated PDT. These studies allow for the controlled investigation of various parameters. The following table presents data from in vitro studies on the efficacy of HPD-PDT.
| Cell Line | Treatment Conditions | Outcome | Reference |
| Human Esophageal Squamous Cell Carcinoma (KYSE-150) | 2 mg/L HPD, 5 J/cm² light | Significant increase in intracellular ROS levels | nih.gov |
| Human Small Cell Lung Cancer (H446) | 5-20 µg/mL HPD, 25-100 mW/cm² light | Concentration- and light dose-dependent decrease in cell viability | semanticscholar.org |
| Human Bronchial Epithelial (BEAS-2B) | 5-20 µg/mL HPD, 25-100 mW/cm² light | Concentration- and light dose-dependent decrease in cell viability | semanticscholar.org |
| Human Hepatocellular Carcinoma (HepG2) | 0.78-50 µM HPD | Dose-dependent inhibition of cell proliferation (IC50 values determined) | |
| Human Breast Cancer (4T1) | Docetaxel (B913) and Hematoporphyrin co-assembled nanoparticles + NIR light | Significantly inhibited cell proliferation and induced more ROS and apoptosis | biomedres.ustue.nl |
| Human Leukemic (MT-4) | Hematoporphyrin-gold nanocomposites (5 µg/ml HP : 2.5 µg/ml Au) + light | 100% photodynamic activity (cell death) | researchgate.net |
In Vivo Research Findings
Animal models provide essential data on the in vivo efficacy of this compound-mediated PDT. The following table summarizes findings from such studies.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Balb/c nude mice | S-180 solid tumor | Hematoporphyrin derivative BL-1 + light | Significant tumor inhibition | nih.gov |
| Balb/c mice | 4T1 breast cancer | Docetaxel and Hematoporphyrin co-assembled nanoparticles + NIR light | Obvious inhibition of tumor growth | biomedres.us |
| Patients | Head and Neck Squamous Cell Carcinoma | Hematoporphyrin derivative + laser | Complete remission in 12 of 15 laryngeal cancer patients | nih.gov |
| Patients | Hepatocellular Carcinoma | Conventional chemotherapy + HPD nanomedicine PDT | Improved survival rates compared to chemotherapy alone |
Fundamental Principles of Photodynamic Therapy (PDT) Research
Photodynamic therapy is a treatment modality that involves three key components: a photosensitizer, light of a specific wavelength, and oxygen. nih.govfiveable.me The fundamental principle of PDT lies in the activation of a photosensitizer, such as this compound, which has accumulated in target cells or tissues. nih.govnih.gov
Upon exposure to a specific wavelength of light, the photosensitizer absorbs photons and transitions from its low-energy ground state to an excited singlet state. nih.gov From this state, it can undergo a process called intersystem crossing to form a longer-lived excited triplet state. This triplet state photosensitizer can then interact with molecular oxygen in the surrounding tissue through two types of reactions:
Type I Reaction: The photosensitizer can react directly with a substrate to produce radicals, which then interact with oxygen to form reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals.
Type II Reaction: The photosensitizer can transfer its energy directly to molecular oxygen, converting it into a highly reactive excited state known as singlet oxygen. fiveable.me
These reactive oxygen species are highly cytotoxic and cause cellular damage, leading to cell death through apoptosis or necrosis. mdpi.commdpi.com The effectiveness of PDT is contingent on the localization of the photosensitizer within the target tissue and the precise delivery of light, which allows for selective destruction of abnormal cells while minimizing damage to surrounding healthy tissue. mdpi.comnih.gov
Overview of Therapeutic and Diagnostic Research Applications
The dual functionality of this compound as both a photosensitizer and a fluorescent agent has led to its extensive investigation in therapeutic and diagnostic research.
Therapeutic Research:
In the realm of therapeutic research, this compound and its derivatives have been a cornerstone in the study of photodynamic therapy for various cancers. Research has demonstrated its efficacy in inducing apoptosis in glioma cells and inhibiting tumor growth in animal models when exposed to red light. spandidos-publications.commedchemexpress.com Studies have shown that PDT with hematoporphyrin can significantly decrease cell viability and induce apoptosis by generating reactive oxygen species and decreasing the mitochondrial membrane potential. spandidos-publications.com
In vivo studies have further supported these findings. For instance, research on rats with subcutaneous hepatoma tumors showed a decrease in tumor growth when treated with hematoporphyrin and radiation. caymanchem.com Furthermore, co-assembly of hematoporphyrin with chemotherapy drugs in nanoparticles has been explored to enhance anti-tumor effects through a combination of chemotherapy and photodynamic therapy. nih.gov
| Research Area | Model System | Key Findings | Reference |
| Glioma | U87 and U251 glioma cells | Dose-dependent inhibition of cell viability; IC₅₀s of 85 and 166 nM, respectively. | medchemexpress.com |
| Glioma | U87 glioma cells | Induces cell apoptosis via induction of reactive oxygen species. | medchemexpress.com |
| Hepatoma | Yoshida AH-130 hepatoma tumors in rats | Decreased tumor growth when administered with radiation. | caymanchem.com |
| Breast Cancer | 4T1 tumor-bearing mice | Co-assembled nanoparticles with a docetaxel prodrug inhibited tumor growth. | nih.gov |
| Sarcomas | Osteosarcoma cells | Hematoporphyrin monomethyl ether-mediated PDT selectively kills sarcomas by inducing apoptosis. | plos.org |
Diagnostic Research:
The inherent fluorescence of this compound has been harnessed for diagnostic purposes, a field often referred to as photodynamic diagnosis (PDD). frontiersin.org Early research demonstrated that hematoporphyrin derivatives accumulate in tumors and emit fluorescence under ultraviolet light, allowing for the demarcation of malignant tissue from healthy tissue. mdpi.comnih.gov This property has been particularly investigated for the detection and localization of in-situ carcinoma of the bladder. ncats.io More recent research has focused on developing novel nanoimaging probes using hematoporphyrin-poly(lactic acid) to enhance ultrasound and CEST MRI bimodal imaging for improved tumor visualization. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMKBSOIPKRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-50-7, 17471-45-3, 17696-69-4 | |
| Record name | Hematoporphyrin monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Haematoporphyrin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Research of Hematoporphyrin Hydrochloride and Its Derivatives
Photochemical Mechanisms of Action
Hematoporphyrin (B191378) and its derivatives are renowned for their photosensitizing properties, which form the basis of their application in photodynamic therapy (PDT). patsnap.compatsnap.com The mechanism of action is a complex photochemical process initiated by light activation, leading to the generation of cytotoxic molecules that can induce cell death. brieflands.comnih.govjournaldephysique.org This process is contingent on three essential components: the photosensitizer, light of a specific wavelength, and molecular oxygen. brieflands.commdpi.com
Photosensitization Process and Energy Transfer
The journey from a benign molecule to a potent cytotoxic agent begins when Hematoporphyrin hydrochloride absorbs photons from a light source. This absorption elevates the photosensitizer from its stable ground state (PS₀) to a short-lived, highly energetic excited singlet state (¹PS*). patsnap.comnih.govmdpi.com From this state, the molecule can rapidly lose its excess energy in a few ways, including releasing it as fluorescence or heat. mdpi.com
However, for a photodynamic effect to occur, the excited singlet state molecule must undergo a crucial transformation known as intersystem crossing to a more stable, longer-lived excited triplet state (³PS*). patsnap.comnih.gov This triplet state is the key player in the subsequent cytotoxic reactions. The longer lifetime of the triplet state provides a greater opportunity for interaction with surrounding molecules. patsnap.comnih.gov
The excited triplet photosensitizer can then initiate two main types of photochemical reactions, classified as Type I and Type II, which ultimately lead to the production of reactive oxygen species (ROS). patsnap.comjournaldephysique.orgplos.org
Generation of Reactive Oxygen Species (ROS)
Upon activation, the triplet state Hematoporphyrin interacts with its local molecular environment to generate highly reactive and cytotoxic species. patsnap.comthno.org These reactive oxygen species (ROS) are the ultimate effectors of photodynamic damage, causing oxidation of essential cellular components like lipids, proteins, and nucleic acids. patsnap.combrieflands.comaacrjournals.org
Research has identified several ROS generated during this process, including singlet oxygen and various free radicals like superoxide (B77818) anion and hydroxyl radicals. patsnap.comaacrjournals.orgnih.gov Studies on Ehrlich ascites carcinoma (EAC) cells have shown that photoexcited Hematoporphyrin derivative (HpD) can lead to the generation of hydrogen peroxide (H₂O₂) and superoxide anion (O₂•⁻). kirj.ee This is attributed to the photooxidation of cellular components like NADH and NADPH, an increase in xanthine (B1682287) oxidase activity, and photodamage to mitochondria. kirj.ee
The dominant and most efficient pathway for many porphyrin-based photosensitizers, including Hematoporphyrin, is the Type II photochemical reaction. journaldephysique.orgacs.org In this process, the excited triplet state photosensitizer (³PS*) transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. mdpi.comthno.org This energy transfer excites the oxygen molecule to its highly reactive, metastable singlet state (¹O₂). journaldephysique.orgmdpi.comthno.org
Singlet oxygen is considered the primary cytotoxic agent responsible for the cellular damage observed in photodynamic therapy. mdpi.comkirj.eeresearchgate.net Its high reactivity with a wide range of biological molecules makes it a potent inducer of oxidative stress, leading to apoptosis and necrosis. patsnap.combrieflands.com
The efficiency of singlet oxygen production is a critical parameter for a photosensitizer and is quantified by the singlet oxygen quantum yield (ΦΔ). mdpi.comucf.edu This value represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. mdpi.com For Hematoporphyrin derivative (HpD), the quantum yield can be influenced by its aggregation state. In methanol, where the sensitizer (B1316253) is primarily monomeric, the quantum yield is high. However, in aqueous solutions where aggregation occurs, the quantum yield decreases. nih.gov
Table 1: Singlet Oxygen Quantum Yields of Hematoporphyrin Derivative (HpD)
| Solvent | Aggregation State | Quantum Yield (ΦΔ) |
| Methanol | Monomeric | 0.64 |
| Water (pH 7.4) | Monomeric | 0.64 |
| Water (pH 7.4) | Dimeric/Aggregated | 0.11 |
This table is based on data from a study on the quantum yield of singlet oxygen production by monomeric and aggregated forms of Hematoporphyrin derivative. nih.gov
In the Type I pathway, the triplet state photosensitizer interacts directly with a substrate molecule, such as a lipid or protein, rather than oxygen. patsnap.comjournaldephysique.org This interaction typically involves the transfer of an electron or a hydrogen atom, resulting in the formation of free radicals and radical ions. patsnap.comjournaldephysique.org These newly formed radicals can then react with molecular oxygen to produce various reactive oxygen species, such as superoxide anion (O₂•⁻) and hydroxyl radicals (•OH). patsnap.compatsnap.comnih.gov
A specific in vivo study provided evidence for a novel mechanism of superoxide anion generation in skin photosensitization mediated by dihematoporphyrin ether (DHE). nih.gov The research suggested that these radicals are generated through the activation of the xanthine oxidase pathway, which was confirmed by a twofold increase in the enzyme's activity in photosensitized mouse skin and the protective effect of its inhibitor, allopurinol. nih.gov
Influence of Light Parameters on Photodynamic Efficiency
The effectiveness of photodynamic action is not solely dependent on the photosensitizer but is also critically influenced by the parameters of the activating light. thno.org Factors such as the light dose, dose rate (fluence rate), and wavelength are pivotal in determining the therapeutic outcome. thno.orgnih.govnih.gov The total light dose, measured in Joules per square centimeter (J/cm²), and the concentration of the photosensitizer are interdependent factors that determine the extent of cell killing. nih.gov
In vitro and in vivo studies using Hematoporphyrin derivative (HpD) have investigated the effect of the light dose rate. Experiments on Chinese hamster ovary cells and albino mice exposed to red light (630 nm) at various clinically relevant dose rates showed that the photosensitizing efficiency was not significantly affected by non-thermal variations in the rate of light delivery. nih.govaacrjournals.org This suggests that for a given total light dose, comparable levels of cellular toxicity and tissue damage can be achieved across a range of dose rates. nih.govaacrjournals.org
The wavelength of the activating light is perhaps the most critical light parameter, as photosensitizers have characteristic absorption spectra. patsnap.com Hematoporphyrin and its derivatives exhibit strong absorption in the violet region of the spectrum, known as the Soret band, and weaker absorption bands at longer, red wavelengths. researchgate.netresearchgate.net
For therapeutic applications, activation is typically performed using red light, often around 630 nm. nih.govaacrjournals.orgnih.gov Although the absorption coefficient is lower in this region compared to the Soret band, red light offers significantly deeper penetration into biological tissues. thno.orge-ce.org Wavelengths shorter than 600 nm are readily absorbed by endogenous chromophores like hemoglobin and melanin, limiting their reach, while wavelengths beyond 850-900 nm may not possess sufficient energy to generate the excited triplet state required for singlet oxygen production. thno.orge-ce.org This range of approximately 600-900 nm is often referred to as the "optical window" for photodynamic therapy. thno.org
Studies have quantified the biological effectiveness of different wavelengths. An in vivo study on rat ears treated with HpD and irradiated with various laser wavelengths demonstrated that the biological effect was wavelength-dependent. nih.gov The results showed peaks of relative biological effectiveness at 501.7 nm and 625 nm. nih.gov
Table 2: Relative Biological Effectiveness (RBE) of Different Wavelengths for HpD-PDT in Rat Ears
| Wavelength | Relative Biological Effectiveness (RBE)* |
| 630 nm | 1.00 |
| 625 nm | 1.35 |
| 501.7 nm | 2.30 |
RBE values are relative to the effect at 630 nm, which is set to 1. The data was obtained by analyzing erythema and tissue loss and referring to the actual light energy fluence in the tissue. nih.gov
This highlights that while red light is commonly used for its penetration depth, other wavelengths at which the photosensitizer absorbs can be more biologically effective if they can reach the target tissue. nih.gov
Light Dose Rate Effects
The effectiveness of photodynamic therapy (PDT) using hematoporphyrin derivatives is influenced by various physical parameters, including the light dose rate. Research has been conducted to determine whether altering the rate at which light is delivered, while keeping the total light dose constant, impacts the therapeutic outcome.
In vitro studies using Chinese hamster ovary cells incubated with a hematoporphyrin derivative (HPD) have shown that the efficiency of photosensitization is not significantly affected by variations in the light dose rate. nih.gov Experiments were performed using a range of clinically relevant light dose rates. For instance, after a 1-hour incubation with HPD, cells were exposed to red light at dose rates of 0.5, 5.0, 15, 23, and 60 milliwatts per square centimeter (mW/cm²). nih.gov Similarly, after a 16-hour incubation followed by a serum wash, dose rates of 0.4, 4, and 40 mW/cm² were used. nih.gov The results, based on cell survival curves from clonogenic colony formation assays, indicated that for a given total light dose, similar levels of cellular toxicity were achieved across the different dose rates. nih.gov
Table 1: In Vitro Light Dose Rate Effects on Chinese Hamster Ovary Cells
| HPD Incubation Time | Light Dose Rates (mW/cm²) | Outcome on Cellular Toxicity |
|---|---|---|
| 1 hour | 0.5, 5.0, 15, 23, 60 | Similar levels of toxicity for the same total light dose. nih.gov |
| 12 hours | 1, 20 | Similar levels of toxicity for the same total light dose. nih.gov |
| 16 hours | 0.4, 4, 40 | Similar levels of toxicity for the same total light dose. nih.gov |
Cellular and Molecular Mechanisms of Therapeutic Efficacy
The therapeutic efficacy of this compound and its derivatives in photodynamic therapy stems from their ability to induce cell death and damage subcellular structures upon light activation. The primary mechanisms involve the induction of programmed cell death, including apoptosis and necrosis, and damage to critical organelles such as mitochondria.
Induction of Programmed Cell Death
Photodynamic therapy with hematoporphyrin and its derivatives is known to trigger multiple forms of programmed cell death in targeted cancer cells. The specific pathway activated can depend on the cell type, the concentration of the photosensitizer, and the light dose delivered. The two principal forms of induced cell death are apoptosis and necrosis. nih.govnih.govspandidos-publications.commdpi.comworldscientific.comnih.gov
A significant mechanism of action for hematoporphyrin-mediated PDT is the induction of apoptosis, a controlled and programmed form of cell death. nih.govspandidos-publications.com This process is often mediated through the activation of a family of cysteine proteases known as caspases. nih.govplos.org The activation of these caspases can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov
In studies involving human esophageal squamous cell carcinoma cells, PDT with a hematoporphyrin derivative (HpD) led to a significant increase in the expression of Caspase-3, a key executioner caspase. nih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX, thereby shifting the BAX/Bcl-2 ratio to favor apoptosis. nih.gov Similarly, in osteosarcoma cells treated with hematoporphyrin monomethyl ether (HMME)-PDT, there was a notable up-regulation of caspase-1, caspase-3, caspase-6, and caspase-9. plos.org The inhibition of caspases with a pan-caspase inhibitor, Z-VAD-FMK, was able to rescue cells from PDT-induced death, confirming the caspase-dependent nature of the apoptosis. plos.org
Further evidence for caspase-dependent apoptosis comes from studies on KB oral cancer cells, where PDT with hematoporphyrin resulted in the activation of caspase-9 and caspase-3, which is indicative of the mitochondria-dependent pathway of apoptosis. nih.gov The process of apoptosis following PDT has been observed to occur at later stages, for instance, after 12 hours in KB cells, and is characterized by typical morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.govspandidos-publications.com
Table 2: Apoptosis Induction in Different Cell Lines by Hematoporphyrin-PDT
| Cell Line | Hematoporphyrin Derivative | Key Findings |
|---|---|---|
| Human Esophageal Squamous Cell Carcinoma (KYSE-150) | Hematoporphyrin derivative (HpD) | Increased Caspase-3 expression, decreased Bcl-2, increased BAX/Bcl-2 ratio. nih.govnih.gov |
| Osteosarcoma (LM8, MG63, Saos-2) | Hematoporphyrin monomethyl ether (HMME) | Upregulation of caspase-1, -3, -6, and -9; apoptosis rescued by caspase inhibitor. plos.org |
| Oral Cancer (KB) | Hematoporphyrin | Activation of caspase-9 and caspase-3. nih.gov |
| Glioma (U87) | Hematoporphyrin | Increased late-stage apoptosis. spandidos-publications.com |
In addition to apoptosis, hematoporphyrin-mediated PDT can also induce necrotic cell death. nih.govnih.govspandidos-publications.com Necrosis is a form of passive, pathological cell death that results from acute cellular injury and is often characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can lead to inflammation. plos.org The prevalence of necrosis versus apoptosis as the primary mode of cell death can be influenced by the intensity of the PDT treatment. nih.gov
Subcellular Organelle Damage
The cytotoxic effects of hematoporphyrin-based PDT are closely linked to the localization of the photosensitizer within the cell and the subsequent generation of reactive oxygen species (ROS) that damage key subcellular organelles. nih.govmdpi.com Mitochondria have been identified as a primary target for hematoporphyrin and its derivatives. nih.govnih.gov
A critical event in the initiation of apoptosis following hematoporphyrin-mediated PDT is the alteration of the mitochondrial membrane potential (ΔΨm). spandidos-publications.comnih.gov The generation of ROS in the vicinity of the mitochondria leads to damage of the mitochondrial membranes, causing a decrease or collapse of the ΔΨm. spandidos-publications.com This disruption of the mitochondrial membrane potential is a key step in the intrinsic apoptotic pathway. nih.gov
Studies on U87 glioma cells have demonstrated that PDT with hematoporphyrin leads to a significant decrease in the mitochondrial membrane potential, which is associated with an increase in ROS production and subsequent apoptosis. spandidos-publications.com In KB oral cancer cells, the apoptosis induced by hematoporphyrin-PDT was shown to follow the mitochondria-dependent pathway, which is initiated by mitochondrial damage. nih.gov Interestingly, research on isolated rat liver mitochondria photosensitized with a hematoporphyrin derivative (Photofrin) indicated that while the coupling of respiration and ADP phosphorylation was rapidly lost, the membrane potential itself was only slightly affected in the initial stages of irradiation. nih.gov This suggests that the uncoupling of oxidative phosphorylation may be an earlier event than the complete collapse of the membrane potential. nih.govnih.gov The loss of mitochondrial membrane integrity ultimately leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then activate the caspase cascade. nih.gov
Endoplasmic Reticulum Stress and Other Organellar Effects
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and calcium homeostasis. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state of ER stress ensues. elifesciences.orgcusabio.com Hematoporphyrin derivative-mediated PDT has been shown to induce significant ER stress. This is largely due to the generation of reactive oxygen species (ROS) within the cell upon photoactivation. mdpi.com
The accumulation of ROS can disrupt the delicate redox balance of the ER, leading to the misfolding of proteins and the activation of the Unfolded Protein Response (UPR). elifesciences.org The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. cusabio.com
Beyond the ER, hematoporphyrin and its derivatives can also impact other organelles, most notably the mitochondria. Studies have demonstrated that PDT with these photosensitizers can lead to a decrease in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a critical step in the intrinsic apoptotic pathway. spandidos-publications.commedchemexpress.com Damage to mitochondria can occur immediately following PDT in some cancer cell lines. nih.gov This disruption of organellar function, particularly in the ER and mitochondria, is a central component of the direct cytotoxic effects of hematoporphyrin-based PDT. Some photosensitizers are known to localize in lysosomes, and high doses of PDT can lead to the complete destruction of these organelles, releasing their enzymatic contents and inducing necrosis. mdpi.com
DNA Damage Induction
Photodynamic therapy utilizing hematoporphyrin and its derivatives can lead to significant DNA damage. The primary mechanism involves the generation of singlet oxygen, a highly reactive form of oxygen, upon photoactivation of the photosensitizer. nih.govresearchgate.net
Research using agarose (B213101) gel electrophoresis has demonstrated that porphyrin photosensitizers can induce both single- and double-strand breaks in DNA under neutral conditions. nih.gov The mechanism is predominantly mediated by singlet oxygen. nih.govresearchgate.net Specifically, studies have shown that photoexcited hematoporphyrin generates singlet oxygen which then oxidizes guanine (B1146940) residues, particularly in single-stranded DNA. researchgate.net This specificity for single-stranded DNA may be attributed to the structural characteristics of hematoporphyrin and its ability to interact with DNA. researchgate.net
Interestingly, while photoactivated hematoporphyrin IX (Hp) can induce single-strand breaks in isolated supercoiled plasmid DNA, studies on intracellular DNA have yielded different results. nih.gov In some experimental setups using HeLa cells, the alkaline comet assay and alkaline agarose gel electrophoresis did not detect single-strand breaks in nuclear DNA after Hp-PDT, even under conditions that caused almost complete cell killing. nih.gov This suggests that the accessibility of DNA within the complex nuclear environment may influence its susceptibility to damage by hematoporphyrin-generated ROS. However, other research has shown that Protoporphyrin IX, a related compound, can induce DNA damage in sarcoma 180 cells, which is detectable by single-cell gel electrophoresis. karger.com
Cell Membrane Integrity Disruption
The cell membrane is a primary target of the oxidative stress induced by hematoporphyrin-based PDT. The generation of ROS in close proximity to the membrane leads to lipid peroxidation and damage to membrane proteins, ultimately compromising its integrity. researchgate.net This disruption can manifest as increased membrane permeability and even cell rupture. nih.gov
Studies have shown that a polycation-containing hematoporphyrin formulation can electrostatically adhere to the negatively charged glycans on the cancer cell surface, leading to enhanced cell rupture upon light irradiation. nih.gov Time-lapse imaging has visually confirmed this process, showing cell swelling and eventual rupture following PDT. nih.gov This direct damage to the cell membrane contributes significantly to the necrotic cell death observed with high-dose PDT. The loss of membrane integrity is a critical event, as it not only directly kills the tumor cell but also leads to the release of intracellular contents into the tumor microenvironment. maroonbiotech.com
The efficacy of membrane damage can be influenced by the type of bacteria. For instance, the photosensitizer hematoporphyrin has been shown to be more effective in binding to the cell membrane of Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria such as Escherichia coli. researchgate.net
Immunological Responses to Photodynamic Therapy with Hematoporphyrin Derivatives
Beyond its direct cytotoxic effects, PDT with hematoporphyrin derivatives is a potent modulator of the host's anti-tumor immune response. worldscientific.comworldscientific.combit.edu.cnopticsjournal.net This immunomodulation is a critical component of the long-term efficacy of PDT, contributing to the clearance of residual tumor cells and the establishment of immunological memory against the cancer. mdpi.comnih.gov
Immunogenic Cell Death (ICD) Induction
A key aspect of the immune-stimulating effects of hematoporphyrin-based PDT is the induction of immunogenic cell death (ICD). worldscientific.comworldscientific.combit.edu.cnopticsjournal.net ICD is a unique form of regulated cell death that is accompanied by the release and surface exposure of molecules that alert the immune system to the presence of dying cancer cells. mdpi.comnih.gov This process transforms the dying tumor cells into an in-situ vaccine, triggering a tumor-specific immune response. medsci.org
PDT can induce the hallmarks of ICD, including apoptosis and necrosis, depending on the treatment parameters. mdpi.com The release of damage-associated molecular patterns (DAMPs) from these dying cells is a critical trigger for the subsequent immune cascade. worldscientific.comworldscientific.combit.edu.cnopticsjournal.net
Modulation of T-Cell Activity and Cytokine Production (e.g., IFN-γ)
The immunological cascade initiated by PDT with hematoporphyrin derivatives leads to the activation and modulation of T-cell activity. Studies have demonstrated a significant increase in both CD4+ and CD8+ T-cell populations in tumors following treatment. worldscientific.com This influx of T cells is crucial for mounting an effective anti-tumor response.
Furthermore, this T-cell response is characterized by the production of key cytokines, most notably interferon-gamma (IFN-γ). worldscientific.com IFN-γ is a pleiotropic cytokine with potent anti-tumor effects, including the enhancement of antigen presentation and the direct inhibition of tumor cell growth. The level of IFN-γ secreted by CD8+ T cells in the treated tumor has been shown to be significantly higher in experimental groups compared to controls. worldscientific.com This increase in IFN-γ production is a clear indicator of a Th1-polarized anti-tumor immune response, which is generally associated with more effective tumor control. Studies have also reported elevated serum levels of other key effector molecules like granzyme B and IL-2, indicating a systemic anti-tumor immune activation. mdpi.com The combination of PDT with other immune-stimulating agents, such as TLR5 agonists, has been shown to further enhance the infiltration of CD8+ T cells and the secretion of IFN-γ. frontiersin.org
Expression of Damage-Associated Molecular Patterns (DAMPs)
The induction of ICD by hematoporphyrin-based PDT is intrinsically linked to the expression and release of Damage-Associated Molecular Patterns (DAMPs). worldscientific.comworldscientific.combit.edu.cnopticsjournal.net DAMPs are endogenous molecules that are normally located within the cell but are exposed or released upon cellular stress or death. worldscientific.com These molecules act as "danger signals" that are recognized by the innate immune system, initiating an inflammatory response and promoting the maturation of antigen-presenting cells like dendritic cells.
Key DAMPs that have been shown to be upregulated following PDT with hematoporphyrin derivatives include:
Calreticulin (B1178941) (CRT) : Its exposure on the surface of dying tumor cells acts as an "eat-me" signal, promoting their phagocytosis by dendritic cells. worldscientific.com
ATP : The release of ATP from dying cells acts as a "find-me" signal, attracting immune cells to the tumor site. worldscientific.com
Heat Shock Protein 70 (HSP70) : Surface expression of HSP70 can play a role in the activation of immune responses. medsci.org
Elevation of Costimulatory Molecules (e.g., OX-40, 4-1BB)
The intricate interplay between photodynamic therapy (PDT) and the host immune system is a critical area of mechanistic research. A key aspect of this interaction is the modulation of costimulatory molecules on the surface of immune cells, which can significantly influence the antitumor immune response. Among these, OX-40 (CD134) and 4-1BB (CD137), members of the tumor necrosis factor receptor (TNFR) superfamily, play a pivotal role in augmenting T-cell activation, survival, and memory. Research into the effects of this compound and its derivatives on these molecules has yielded intriguing, and at times contrasting, findings.
Photodynamic therapy employing hematoporphyrin derivatives (HpD-PDT) has been shown to induce an antitumor immune response, in part, by triggering immunogenic cell death (ICD) of cancer cells. worldscientific.comworldscientific.com This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system. nih.gov The engagement of DAMPs with pattern recognition receptors on antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a cascade of events leading to T-cell priming and activation.
A crucial component of robust T-cell activation is the signaling mediated by costimulatory molecules. worldscientific.com While the initial T-cell activation is triggered by the interaction of the T-cell receptor (TCR) with a specific antigen presented by an APC, a second, costimulatory signal is required for a sustained and effective immune response. The binding of costimulatory molecules on T-cells to their respective ligands on APCs provides this essential second signal. worldscientific.com
Detailed Research Findings
Studies have demonstrated that HpD-PDT can directly impact the expression of costimulatory molecules on T-cells, particularly on CD8+ T-cells, which are critical for cytotoxic antitumor immunity. In a study utilizing a 4T1 murine breast cancer model, it was observed that local HpD-PDT led to a significant increase in the expression of both OX-40 and 4-1BB on tumor-infiltrating CD8+ T-cells. worldscientific.comworldscientific.com This upregulation was associated with an enhanced antitumor immune effect. worldscientific.com The study highlighted that the increased expression of these costimulatory molecules was a novel finding in the context of HpD-PDT and provided important mechanistic insight into its immunomodulatory effects. worldscientific.comworldscientific.com
The elevation of OX-40 and 4-1BB is significant as both molecules are known to enhance T-cell proliferation, cytokine production, and survival. nih.gov Agonistic signaling through these receptors can lead to a more potent and durable antitumor T-cell response. The findings from the 4T1 tumor model suggest that HpD-PDT can create a more favorable tumor microenvironment for T-cell-mediated tumor rejection by upregulating these key costimulatory pathways.
However, the immunomodulatory effects of HpD-PDT, including the upregulation of costimulatory molecules, may be context-dependent and vary across different tumor models. In a separate investigation, also using a murine breast cancer model, researchers reported that HpD-PDT did not lead to an elevation of OX-40 and 4-1BB on tumor-infiltrating T-cells. nih.govresearchgate.net In this particular study, while an increase in the number of T-cells was observed, their function was not enhanced, and the expression of costimulatory molecules remained unchanged. nih.govresearchgate.net Instead, the study noted an upregulation of inhibitory immune checkpoints, which could potentially counteract the antitumor immune response. nih.gov
The divergent findings between these studies underscore the complexity of the immune response to PDT and suggest that factors such as the specific tumor microenvironment, the experimental model, and the PDT parameters may influence the expression of costimulatory molecules.
The following table summarizes the key findings from the aforementioned studies regarding the effect of Hematoporphyrin derivative-mediated photodynamic therapy (HpD-PDT) on the expression of the costimulatory molecules OX-40 and 4-1BB on T-cells.
| Study Model | Cell Type Analyzed | Change in OX-40 Expression | Change in 4-1BB Expression | Reference |
| 4T1 murine breast cancer | Tumor-infiltrating CD8+ T-cells | Elevated | Elevated | worldscientific.comworldscientific.com |
| Murine breast cancer | Tumor-infiltrating T-cells | Not elevated | Not elevated | nih.govresearchgate.net |
Table 1: Effect of HpD-PDT on OX-40 and 4-1BB Expression
Research on Cellular Uptake and Subcellular Localization
Mechanisms of Selective Accumulation in Malignant Tissues
The preferential accumulation of hematoporphyrin (B191378) hydrochloride in malignant tissues is a cornerstone of its application in photodynamic therapy. patsnap.commdpi.com This selective uptake is not attributed to a single mechanism but rather a combination of physiological and cellular factors. patsnap.comresearchgate.net Research has identified several key processes that contribute to the higher concentration of hematoporphyrin in tumor cells compared to healthy tissues. nih.govscispace.com These mechanisms include the unique characteristics of tumor vasculature, as well as specific transport systems that mediate the entry of the compound into cancer cells. patsnap.comnih.gov
Enhanced Permeability and Retention (EPR) Effect in Tumor Vasculature
A primary factor contributing to the selective accumulation of hematoporphyrin and its derivatives in solid tumors is the Enhanced Permeability and Retention (EPR) effect. patsnap.comwikipedia.org This phenomenon arises from the distinct and abnormal nature of the blood vessels that form within a rapidly growing tumor. wikipedia.org In order to sustain their growth, tumors stimulate the formation of new blood vessels, a process known as angiogenesis. wikipedia.org
The resulting tumor vasculature is characterized by poorly aligned endothelial cells with wide fenestrations and a lack of a smooth muscle layer. wikipedia.org This leads to "leaky" vessels, allowing macromolecules like hematoporphyrin, especially when bound to carrier proteins, to extravasate and penetrate the tumor tissue more easily than in normal tissues. patsnap.comwikipedia.org
Furthermore, tumor tissues typically have impaired lymphatic drainage. patsnap.comwikipedia.org This deficient drainage system leads to the subsequent retention of the extravasated hematoporphyrin within the tumor interstitium for an extended period. wikipedia.org The combination of leaky vasculature and poor lymphatic clearance results in the passive and progressive accumulation of the photosensitizer in the tumor, a key principle for achieving selective therapeutic effects. nih.gov The EPR effect is influenced by various pathophysiological factors, including the presence of vascular mediators like bradykinin (B550075) and vascular endothelial growth factor (VEGF), which further enhance vascular permeability. wikipedia.orgmdpi.com
Role of Specific Transport Systems
Beyond the passive accumulation via the EPR effect, specific transport systems on the surface of cancer cells play a crucial role in the active uptake of hematoporphyrin hydrochloride. nih.govworldscientific.com Malignant cells often overexpress certain receptors and transport proteins to meet their high metabolic demands, and these can be exploited for the delivery of therapeutic agents. researchgate.netmedcraveonline.com
One of the well-documented pathways for hematoporphyrin uptake is through its association with low-density lipoproteins (LDL). researchgate.netmedcraveonline.com Porphyrins can bind to LDL in the plasma, and this complex is then recognized by LDL receptors on the cell surface. researchgate.net Cancer cells, in particular, often exhibit an increased number of LDL receptors to acquire the necessary cholesterol for membrane synthesis to support their rapid proliferation. researchgate.netmedcraveonline.com
The binding of the porphyrin-LDL complex to the LDL receptor initiates receptor-mediated endocytosis. libretexts.orgresearchgate.net The cell membrane engulfs the complex, forming a vesicle that is internalized into the cell. researchgate.net This vesicle then fuses with endosomes, and the acidic environment within the endosomes causes the dissociation of the LDL from its receptor. researchgate.net The LDL, carrying the hematoporphyrin, is then transported to lysosomes for degradation, releasing the photosensitizer into the cell's interior. researchgate.net This receptor-mediated pathway provides a mechanism for the specific and efficient delivery of hematoporphyrin to malignant cells that overexpress the LDL receptor. researchgate.netmedcraveonline.com
| Transporter/Receptor | Mechanism of Action | Role in Hematoporphyrin Uptake |
| LDL Receptor | Binds to LDL particles and initiates their endocytosis. libretexts.orgresearchgate.net | Mediates the uptake of hematoporphyrin that is complexed with LDL in the bloodstream. researchgate.netmedcraveonline.com |
| Hemopexin Receptor (CD91) | Binds to the hemopexin-heme complex, leading to its endocytosis. nih.govmdpi.com | Facilitates the uptake of hematoporphyrin, which can bind to hemopexin. nih.gov |
| Albumin-Binding Proteins (e.g., gp60, SPARC) | Facilitate the absorption and retention of albumin in cancer cells. mdpi.com | May contribute to the uptake of hematoporphyrin that is bound to serum albumin. researchgate.netresearchgate.net |
| Heme Carrier Protein 1 (HCP1/SLC46A1) | Functions as a proton-coupled folate transporter and also transports heme. nih.gov | Identified as a major transporter for the cellular uptake of hematoporphyrin derivatives in cancer cells. nih.govnih.govworldscientific.com |
Hemopexin, a plasma glycoprotein, has a high binding affinity for heme and is involved in its transport to the liver for catabolism. nih.gov Research suggests that hemopexin can also play a role in the cellular uptake of porphyrins. nih.gov The hemopexin-heme complex is recognized by a specific receptor, CD91, on the surface of cells, particularly hepatocytes, which then internalizes the complex. nih.govmdpi.com It is proposed that hematoporphyrin can also bind to hemopexin and be taken up by cells through this receptor-mediated pathway. nih.gov Following uptake, hemopexin is recycled back to the medium. nih.gov
Human serum albumin (HSA) is the most abundant protein in human blood plasma and serves as a natural carrier for many hydrophobic molecules. mdpi.comtermedia.pl Hematoporphyrin has been shown to bind to HSA, with specific binding sites identified within the protein's structure. termedia.pl This binding is a significant factor in the transport and bioavailability of the photosensitizer. lmaleidykla.lt
Cancer cells are known to take up albumin to a greater extent than normal cells, a phenomenon partly facilitated by albumin-binding proteins like gp60 and SPARC (secreted protein acidic and rich in cysteine). mdpi.com This enhanced uptake of albumin by tumor cells provides another pathway for the accumulation of albumin-bound hematoporphyrin. researchgate.netresearchgate.net The interaction between albumin and the cell membrane can lead to the internalization of the protein and its bound ligands. researchgate.net
The aggregation state of hematoporphyrin in aqueous solutions significantly influences its cellular uptake and photodynamic efficacy. researchgate.netmdpi.com Porphyrins have a tendency to form aggregates, particularly J-type and H-type aggregates, due to strong π-π stacking interactions between the macrocycles. mdpi.commdpi.com This aggregation is dependent on factors such as concentration, pH, and the polarity of the solvent. mdpi.com
Studies have shown that the monomeric, less aggregated forms of porphyrins are more readily taken up by cells. researchgate.net Aggregation can lead to a decrease in the effective concentration of the monomeric species available for cellular entry and can also quench the excited state of the photosensitizer, reducing its photodynamic activity. researchgate.net The hydrophobicity of the porphyrin also plays a role, with more hydrophobic components often showing a greater initial rate of uptake. nih.gov However, these hydrophobic components may also be more easily washed out from the cells. nih.gov Therefore, the balance between the monomeric and aggregated states, as well as the hydrophobicity of the hematoporphyrin derivative, are critical factors in determining its accumulation and retention in malignant tissues. researchgate.netnih.gov
Intracellular Distribution and Retention
Once inside the cell, hematoporphyrin and its derivatives exhibit a dynamic distribution pattern that can vary depending on the specific compound, cell type, and incubation time. nih.gov Initially, many hematoporphyrin compounds localize to cellular membranes. nih.gov Over time, a translocation process occurs, with fluorescence observed in the perinuclear area of the cytoplasm within 1-2 hours. nih.gov
Mitochondria are often cited as a primary site for porphyrin localization and subsequent photodamage. nih.gov However, research has also demonstrated damage to other organelles, including the cell membrane, lysosomes, and the nucleus, indicating a broader distribution of the photosensitizer. nih.gov The specific subcellular localization is a critical determinant of the mode of cell death, with different localizations potentially leading to either apoptosis or necrosis. thno.org
The retention of hematoporphyrin derivatives within cells is a key factor for their therapeutic efficacy. Studies have shown that some components of hematoporphyrin derivative (HpD) are easily washed out of cells by serum-containing medium, while a "tightly-bound" fraction remains for a prolonged period. psu.edu This tightly-bound component is directly proportional to the cell's photosensitivity. psu.edu Research comparing transformed and non-transformed cells has indicated that transformed cells may retain 25-50% more HpD. psu.edu Furthermore, certain ether derivatives of hematoporphyrin have demonstrated enhanced retention compared to preparations like Photofrin II. For instance, dicyclohexyl ether retained 50% of its cellular uptake after serum incubation, in contrast to only 14% for Photofrin II.
The table below summarizes the retention of different hematoporphyrin compounds in cells after incubation with a serum-containing medium.
Table 1: Cellular Retention of Hematoporphyrin Derivatives
| Compound | Percentage of Cellular Uptake Retained After Serum Incubation |
|---|---|
| Photofrin II | 14% |
| Hematoporphyrin diphenyl ether | 28% |
| Hematoporphyrin dihexyl ether | 20% |
| Hematoporphyrin dicyclohexyl ether | 50% |
Data sourced from
Pharmacokinetic Properties in Research Models
The in vivo behavior of this compound, including its distribution in various tissues and its rate of clearance, is crucial for determining its therapeutic window and potential for off-target effects. patsnap.com
Following administration, hematoporphyrin derivatives distribute throughout the body, with a notable preferential accumulation in tumor tissues compared to many normal tissues. patsnap.comnih.gov This selective uptake is a cornerstone of photodynamic therapy. thno.org
In mouse models bearing spontaneous mammary tumors, isotopically labeled hematoporphyrin derivative ([3H]HPD) was observed to be uniformly distributed in the stomach, liver, spleen, and pancreas 3 hours after intraperitoneal injection. nih.gov However, after 24 hours, the concentration in parenchymal areas of these tissues decreased, while it remained higher in stromal or reticuloendothelial areas. nih.gov In the tumors themselves, higher concentrations were found in the pseudocapsule, stromal septa, and necrotic areas at various time points up to 48 hours post-injection. nih.gov
Studies in rats with gliosarcomas have also demonstrated differential distribution. Forty-eight hours after intraperitoneal injection of [3H]HPD, the tumor-to-adjacent-normal-skin ratio was approximately 1.4:1, and the tumor-to-normal-brain ratio was 3:1. nih.gov Direct injection into the tumor significantly altered these ratios, highlighting the impact of the administration route on tissue distribution. nih.gov
The table below presents the tissue distribution ratios of tritiated hematoporphyrin derivative ([3H]HPD) in a rat gliosarcoma model 48 hours after administration.
Table 2: [3H]HPD Distribution Ratios in Rat Gliosarcoma Model
| Administration Route | Tumor:Adjacent Normal Skin Ratio | Tumor:Normal Brain Ratio |
|---|---|---|
| Intraperitoneal | ~1.4:1 | 3:1 |
| Direct Injection | ~44:1 | ~61:1 |
Data sourced from nih.gov
The rate at which hematoporphyrin and its derivatives are cleared from both tumor and normal tissues is a critical pharmacokinetic parameter. patsnap.com The clearance from the blood can be monitored in patients undergoing photodynamic therapy through fluorescence analysis. researchgate.net The rate of disappearance from the blood has been observed to be inversely related to the amount injected. sci-hub.st
The ability of this compound to penetrate cell membranes is a fundamental step in its cellular uptake and subsequent therapeutic action. patsnap.com The hydrophobicity of the compound influences its localization within cellular membranes. Molecular dynamics simulations have shown that hematoporphyrin molecules tend to reside in the phospholipid headgroup area of the cell membrane, near the carbonyl groups of the acyl chains. nih.gov
The protonation state of the propionic groups on the hematoporphyrin molecule affects its orientation within the membrane. nih.gov The neutral form of hematoporphyrin has a higher affinity for entering the membrane compared to the dianionic form. nih.gov Research using a "fluorescence redistribution after photobleaching" technique determined the mean lateral diffusion rate for HpD in human bladder tumor cells to be 1.05 x 10⁻⁸ cm²/s, a rate that is closer to that of lipid diffusion (10⁻⁸ cm²/s) than protein diffusion (10⁻¹⁰ cm²/s). nih.gov This suggests that the movement of hematoporphyrin within the cell membrane is more akin to the fluid movement of lipids.
Hematoporphyrin Derivatives and Analogues in Research
Hematoporphyrin (B191378) Derivative (HPD) Studies
Hematoporphyrin Derivative (HPD) is a complex mixture derived from hematoporphyrin and has been a subject of extensive research in the context of photodynamic therapy (PDT). It is recognized as a first-generation photosensitizer. HPD's utility in oncology stems from its ability to selectively accumulate in tumor tissues and, upon activation by light of a specific wavelength, generate cytotoxic reactive oxygen species (ROS) that lead to tumor destruction. The composition of HPD is intricate, consisting of various porphyrin monomers, dimers, and oligomers. Research has consistently shown that the biological activity of HPD is not uniform across its components, with certain fractions demonstrating superior therapeutic properties.
The complex nature of Hematoporphyrin Derivative (HPD) necessitates the use of advanced analytical techniques to isolate and characterize its therapeutically active constituents. High-performance liquid chromatography (HPLC) has been a important method for fractionating this intricate mixture. Through such methods, researchers have identified that the tumor-localizing and photosensitizing activities of HPD are primarily associated with its dimeric and oligomeric components.
One of the most significant active components identified is Dihematoporphyrin Ether (DHE). nih.gov This compound consists of two hematoporphyrin units linked by an ether bond. Its isolation has been a key focus of HPD research, as it is believed to be a major contributor to the tumor-localizing properties of the derivative mixture. The characterization of DHE and other oligomeric fractions has been accomplished using various spectroscopic techniques, which have helped in elucidating their structures.
While DHE is a well-documented component, the broader HPD mixture also contains other porphyrin structures, including those with ester linkages. The term "Chlorin-Hematoporphyrin Ester (CHE)" suggests a compound that combines a chlorin (B1196114) (a dihydroporphyrin) with a hematoporphyrin through an ester linkage. Chlorins, in general, are of interest in photodynamic therapy due to their strong absorption at longer wavelengths, which allows for deeper tissue penetration of light. However, detailed studies specifically isolating and characterizing CHE from HPD are not as prevalent in the literature as those for DHE. The focus has largely remained on the porphyrin dimers and oligomers as the key active fractions of HPD.
The photosensitizing efficiency of Hematoporphyrin Derivative (HPD) and its components is a critical determinant of their therapeutic efficacy in photodynamic therapy (PDT). This efficiency is largely dependent on the quantum yield of singlet oxygen production, a highly reactive form of oxygen that is a major cytotoxic agent in PDT.
Research has shown that the photosensitizing capacity varies among the different fractions of HPD. Studies comparing the components have revealed that the least polar fractions of HPD are the most effective photosensitizers. nih.gov This is often attributed to the aggregated nature of the active components in aqueous solutions.
The quantum yield of singlet oxygen generation for HPD has been found to be dependent on the solvent and the aggregation state of the porphyrins. In a monomeric state, such as in methanol, the quantum yield is significantly higher than in an aggregated state in aqueous solutions. This suggests that the disaggregated forms of the active components are more efficient photosensitizers.
When compared to other photosensitizers, the efficacy of HPD components has been evaluated. For instance, in a comparative study with mono-l-aspartyl chlorin e6 (NPe6), NPe6 demonstrated superior tumor volume reduction and inhibition of tumor regrowth compared to HPD at the dosages studied. nih.gov This highlights the ongoing research to find more efficient photosensitizers than the complex mixture of HPD.
| Component/Condition | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|
| HPD (monomeric form in methanol) | 0.64 | nih.gov |
| HPD (dimeric/aggregated form in water) | 0.11 | nih.gov |
A key advantage of Hematoporphyrin Derivative (HPD) in cancer therapy is its tendency to selectively accumulate in neoplastic tissues compared to surrounding normal tissues. This preferential uptake is crucial for targeted tumor destruction while minimizing damage to healthy structures. Research has indicated that this tumor-localizing ability is not shared equally among all components of the HPD mixture.
The more hydrophobic components, particularly the dimeric and oligomeric fractions like Dihematoporphyrin Ether (DHE), are primarily responsible for the tumor localization. researchgate.netnih.gov These components are thought to be transported in the bloodstream by lipoproteins and preferentially taken up by tumor cells, which often have a higher number of low-density lipoprotein (LDL) receptors.
To quantify the tumor-localizing ability, studies have been conducted using radiolabeled derivatives. In one such study, Dihematoporphyrin Ether (DHE) was labeled with indium-111 (B102479) (¹¹¹In) and its biodistribution was assessed in tumor-bearing mice. The results showed a significant uptake of ¹¹¹In-DHE in the tumor, with tumor-to-muscle ratios being 2-3 times higher than that of ¹¹¹In chloride. mdpi.com This demonstrates the improved tumor-localizing capacity of the DHE component.
| Compound | Tissue | Uptake (% Injected Dose/g) | Tumor-to-Muscle Ratio | Reference |
|---|---|---|---|---|
| ¹¹¹In-DHE | Tumor | ~1.5 | ~6.0 | mdpi.com |
| ¹¹¹In-DHE | Muscle | ~0.25 | - | mdpi.com |
| ¹¹¹In Chloride | Tumor | ~2.5 | ~2.5 | mdpi.com |
| ¹¹¹In Chloride | Muscle | ~1.0 | - | mdpi.com |
Hematoporphyrin Monomethyl Ether (HMME) Investigations
Hematoporphyrin Monomethyl Ether (HMME) is a second-generation photosensitizer that has been developed to overcome some of the limitations of HPD. It is a purified compound, which offers advantages in terms of consistent composition and predictable photochemical properties. HMME has demonstrated high selectivity for tumor tissue and a shorter period of skin photosensitivity compared to HPD.
Hematoporphyrin Monomethyl Ether (HMME) has been shown to be a potent photosensitizer, capable of inducing significant photodamage in target cells upon light activation. The mechanism of this damage is primarily through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and lead to cell death through apoptosis or necrosis.
Studies have demonstrated that HMME-mediated photodynamic therapy (PDT) leads to the production of both singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov These ROS play a decisive role in the cytotoxic effects observed in cancer cells. The generation of ROS by HMME-PDT can trigger a cascade of cellular events, including an increase in intracellular calcium concentration, which in turn can lead to the release of cytochrome c from mitochondria and the activation of caspases, ultimately resulting in apoptosis. nih.gov
The enhanced photodamage potential of HMME is also attributed to its high quantum yield of singlet oxygen, a key characteristic of an effective photosensitizer.
A significant advantage of Hematoporphyrin Monomethyl Ether (HMME) over first-generation photosensitizers is its high degree of selective uptake by tumor cells, leading to a more targeted therapeutic effect and reduced photosensitization of normal tissues.
Research has shown that the intracellular uptake of HMME is both time- and dose-dependent in sarcoma cells, while normal myoblast and fibroblast cells absorb significantly less of the compound. nih.gov This selective accumulation in tumor cells is a critical factor in achieving a favorable therapeutic window, where the tumor can be effectively destroyed with minimal damage to the surrounding healthy tissue.
The fluorescence intensity of HMME within cells can be used to monitor its uptake. Studies have observed a progressive increase in fluorescence in sarcoma cells with increasing concentrations of HMME and longer incubation times, a trend not seen in normal cells. nih.gov This differential uptake is a key feature that contributes to the reduced systemic photosensitivity associated with HMME, as less of the photosensitizer is retained in the skin and other normal tissues.
Metal Complexes of Hematoporphyrin (e.g., Palladium(III) Complexes)
The coordination of metal ions to hematoporphyrin has given rise to a class of compounds with significant potential in various biomedical research fields, particularly in oncology. Among these, palladium(III) complexes of hematoporphyrin IX have been a subject of detailed investigation due to their unique chemical properties and biological activities. Research has focused on understanding their stability in solution, their effectiveness as anticancer agents, and their mechanisms of action at the molecular level, specifically their interactions with DNA.
Two notable paramagnetic Pd(III) complexes of hematoporphyrin IX have been synthesized and studied: a dinuclear complex, [Pd(III)₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂, referred to as Pd1 , and a mononuclear metalloporphyrin, [Pd(III)(Hp-2H)Cl(H₂O)]·H₂O, known as Pd2 . nih.govmdpi.comresearchgate.netnih.govdntb.gov.uanih.gov In the dinuclear Pd1, one palladium ion coordinates with the deprotonated carboxyl groups of the hematoporphyrin side chains, while the second palladium ion binds to two adjacent pyrrole (B145914) nitrogen atoms. mdpi.comnih.gov In the mononuclear Pd2, the palladium ion is incorporated into the core of the porphyrin ring. mdpi.comnih.gov The palladium centers in both complexes exhibit a distorted octahedral coordination with additional ligands like chloride ions and water molecules. mdpi.comnih.gov
Solution Stability and Antineoplastic Activity Research
The stability of these palladium(III)-hematoporphyrin complexes in solution has been confirmed using spectroscopic methods such as UV/Vis and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua These techniques have verified the existence of a stable metalloporphyrin type complex in solution. mdpi.com
The antineoplastic activity of Pd1 and Pd2 has been evaluated in vitro against a range of human tumor cell lines, with their efficacy often compared to the established chemotherapy drug, cisplatin (B142131) . nih.govresearchgate.net Studies have consistently shown that these compounds exhibit concentration-dependent antiproliferative effects. nih.gov The dinuclear complex, Pd1, has demonstrated superior activity compared to the mononuclear complex, Pd2. nih.gov In many cases, the palladium complexes are less active than cisplatin; however, Pd1 has shown remarkable cytotoxicity against the K-562 leukemia cell line, surpassing the effectiveness of cisplatin in this specific cell line. nih.gov The growth inhibitory effects of these complexes are, at least in part, mediated by the induction of apoptosis, or programmed cell death. nih.govresearchgate.net
| Cell Line | Pd1 | Pd2 | Cisplatin |
|---|---|---|---|
| K-562 (Leukemia) | Data indicates remarkable cytotoxicity, more than 4-fold lower concentration than cisplatin nih.gov | Less active than Pd1 nih.gov | - |
| HD-MY-Z (Hodgkin's Lymphoma) | Activity comparable to cisplatin nih.gov | Less active than Pd1 nih.gov | - |
| General Trend across various tumor cell lines | Superior activity to Pd2 nih.gov | Marginal activity, in some cases fails to cause 50% inhibition nih.gov | Generally more active than Pd1 and Pd2 nih.gov |
DNA Binding and DNA-Adduct Processing Studies
The mechanism of the antineoplastic action of these palladium complexes involves interaction with DNA, a pharmacological target they share with cisplatin. nih.govmdpi.com Research indicates that both Pd1 and cisplatin form intra-strand guanine (B1146940) bis-adducts. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua However, the palladium complex is less proficient at forming these DNA adducts compared to cisplatin, highlighting a difference in their pharmacological profiles. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua
Further investigations into the cellular processing of these DNA adducts have revealed significant differences between the lesions induced by the palladium complex and those by cisplatin. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua The Nucleotide Excision Repair (NER) system, a key DNA repair pathway, recognizes and repairs the DNA lesions induced by cisplatin much more efficiently than those created by Pd1. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua
Preclinical Research Methodologies and Findings
In Vitro Experimental Models and Assays
In vitro studies are fundamental to understanding the cellular and molecular mechanisms of Hematoporphyrin (B191378) hydrochloride and its derivatives, particularly in the context of photodynamic therapy (PDT). These experiments utilize a variety of established cell lines and sophisticated assays to evaluate the compound's effects on cancer cells.
The selection of appropriate cell lines is a critical first step in preclinical in vitro research. Scientists choose cell lines based on the type of cancer being studied to ensure the relevance of the findings. Hematoporphyrin and its derivatives have been tested against a diverse range of cancer cell lines, reflecting its broad potential.
Commonly used cell lines in studies involving Hematoporphyrin and its derivatives include those from human gliomas (U87 and U251), esophageal squamous cell carcinoma (KYSE-150), small cell lung cancer (H446), and breast cancer (4T1). nih.govspandidos-publications.comnih.govworldscientific.commedchemexpress.com Additionally, studies have utilized human gastric adenocarcinoma cells (MGc 80-3) and non-cancerous cell lines like human bronchial epithelial cells (BEAS-2B) to assess selectivity. nih.govnih.gov These cells are cultured in controlled laboratory conditions, typically in a sterile incubator at 37°C with 5% CO2, using specific growth media like RPMI 1640 supplemented with fetal bovine serum and antibiotics to ensure their growth and viability for experimentation. worldscientific.com
Table 1: Examples of Cell Lines Used in Hematoporphyrin Research
| Cell Line | Cancer Type |
|---|---|
| U87, U251 | Human Glioma spandidos-publications.commedchemexpress.com |
| KYSE-150 | Esophageal Squamous Cell Carcinoma nih.gov |
| 4T1 | Murine Breast Cancer worldscientific.comworldscientific.com |
| H446 | Human Small Cell Lung Cancer nih.gov |
| MGc 80-3 | Human Gastric Adenocarcinoma nih.gov |
| EL4 | Murine Lymphoma nih.gov |
| U937 | Human Histiocytic Lymphoma nih.gov |
| BEAS-2B | Human Bronchial Epithelial (Non-cancerous control) nih.gov |
To quantify the cytotoxic effects of Hematoporphyrin hydrochloride, researchers employ cellular toxicity and viability assays. The most common are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. nih.govnih.gov
Both assays are colorimetric and work on the principle that metabolic activity is an indicator of cell viability. bosterbio.com In living cells, mitochondrial dehydrogenases convert a tetrazolium salt (like MTT or WST-8 in CCK-8) into a colored formazan (B1609692) product. bosterbio.comdojindo.com The intensity of the color, which can be measured with a microplate reader, is directly proportional to the number of viable cells. dojindo.com The CCK-8 assay is noted for using a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan, making it a more convenient one-step process compared to the MTT assay, which requires a solubilization step to dissolve the formazan crystals. bosterbio.comdojindo.com
Research findings consistently demonstrate that Hematoporphyrin-mediated PDT reduces cell viability in a dose-dependent manner. For instance, in U87 and U251 glioma cells, Hematoporphyrin treatment followed by light exposure significantly inhibited cell viability. medchemexpress.com Similarly, CCK-8 assays showed that the viability of KYSE-150 and H446 cells decreased significantly after treatment with a Hematoporphyrin derivative (HpD) and laser irradiation. nih.govnih.gov
A key area of investigation is determining the mode of cell death induced by this compound-PDT, specifically distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.gov A combination of techniques is used for this purpose.
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a widely used quantitative method. evotec.com In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the cell membrane. bio-rad-antibodies.com Annexin V is a protein that binds with high affinity to this exposed PS. nih.gov Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. nih.govgenscript.com By staining cells with both fluorescently-labeled Annexin V and PI, flow cytometry can differentiate between four populations:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).
Studies using this method have shown a significant increase in the percentage of apoptotic cells in various cancer cell lines, including KYSE-150 and H446, after HpD-PDT treatment. nih.govnih.gov
Fluorescence Microscopy with Nuclear Stains: This technique allows for the direct visualization of morphological changes characteristic of apoptosis. spandidos-publications.com
Hoechst 33342/DAPI Staining: Dyes like Hoechst 33342 and DAPI bind to DNA and are cell-permeant. nih.govthermofisher.com In healthy cells, they produce a faint, uniform blue fluorescence in the nucleus. In apoptotic cells, the chromatin condenses, resulting in brightly stained, fragmented, or shrunken nuclei that are easily identifiable under a fluorescence microscope. nih.govnih.govthermofisher.com
Hoechst 33342 and PI Co-staining: Similar to flow cytometry, using both dyes allows for differentiation. Live cells show faint blue nuclei, apoptotic cells show bright blue condensed nuclei, and necrotic cells show red nuclei due to PI uptake. genscript.com
Observations using these staining methods have confirmed that Hematoporphyrin-PDT induces classic apoptotic nuclear changes in cell lines like KYSE-150 and U87 glioma cells. nih.govspandidos-publications.com
Table 2: Apoptosis Induction by Hematoporphyrin Derivative (HpD)-PDT
| Cell Line | Assay Method | Finding | Reference |
|---|---|---|---|
| KYSE-150 | Annexin V/PI Flow Cytometry | Apoptosis rate significantly increased from ~28% (control) to ~49% (HpD-PDT). | nih.gov |
| H446 | Annexin V/PI Flow Cytometry | Apoptosis rate significantly increased to 46.73% with 15 µg/mL HpD. | nih.gov |
| BEAS-2B | Annexin V/PI Flow Cytometry | Apoptosis rate increased to 28.56% with 15 µg/mL HpD. | nih.gov |
| U87 | Annexin V/PI Flow Cytometry | Increased cell apoptosis in both early (6.1%) and late (12.3%) stages compared to control (2.1% and 4.2%). | spandidos-publications.com |
| U937 | Annexin V-PE/7-AAD Flow Cytometry | Apoptotic cells increased to 35.6% in the SDT group. | nih.gov |
The therapeutic effect of PDT is primarily mediated by the generation of reactive oxygen species (ROS), including the highly cytotoxic singlet oxygen. spandidos-publications.com Therefore, measuring the intracellular levels of ROS is crucial for understanding the mechanism of action of this compound.
The most common method involves using fluorescent probes, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). nih.gov DCFH-DA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the green fluorescence, which can be quantified by flow cytometry or fluorescence microscopy, is proportional to the amount of intracellular ROS. Studies have confirmed that PDT with hematoporphyrin leads to a significant increase in the ROS content in U87 glioma cells. spandidos-publications.com
Mitochondria play a central role in the intrinsic pathway of apoptosis. Many photosensitizers, including hematoporphyrin derivatives, accumulate in the mitochondria, making them a primary target of PDT-induced damage. nih.gov A key indicator of mitochondrial damage is the disruption and loss of the mitochondrial membrane potential (MMP). spandidos-publications.com
The MMP is commonly assessed using cationic fluorescent dyes. In healthy, non-apoptotic cells, these dyes accumulate in the mitochondria due to the high negative membrane potential and emit a characteristic fluorescence (e.g., bright red). bio-rad-antibodies.com When the MMP collapses during apoptosis, the dye can no longer accumulate in the mitochondria and disperses throughout the cell in a monomeric form, leading to a shift in fluorescence (e.g., to green) or a reduction in the red signal. bio-rad-antibodies.commdpi.com This change can be visualized by fluorescence microscopy or quantified by flow cytometry. nih.gov Research has demonstrated that Hematoporphyrin-PDT significantly decreases the MMP in U87 glioma cells and canine breast cancer cells, indicating mitochondrial dysfunction is a key step in its apoptotic mechanism. spandidos-publications.comnih.gov
To delve deeper into the molecular pathways affected by this compound-PDT, researchers analyze changes in gene and protein expression.
Western Blotting: This technique is used to detect and quantify specific proteins within a cell lysate. fujifilm.com It allows researchers to measure changes in the levels of key proteins involved in apoptosis and other signaling pathways. For example, Western blot analysis has shown that HpD-PDT can alter the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov Specifically, treatment has been found to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax in H446 and KYSE-150 cells. nih.govnih.gov Furthermore, studies have investigated the impact on signaling pathways, showing that HpD-PDT can decrease the phosphorylation of proteins in the PI3K/Akt/mTOR pathway, which is heavily involved in cell survival and proliferation. nih.gov
MicroRNA (miRNA) Arrays: MicroRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. nih.gov Dysregulation of miRNAs is implicated in many diseases, including cancer. mdpi.com MicroRNA arrays allow for the simultaneous analysis of the expression levels of thousands of miRNAs. In a study on U87 glioma cells, a miRNA gene chip was used to evaluate differentially expressed miRNAs following Hematoporphyrin-PDT. spandidos-publications.com The results identified several upregulated miRNAs, such as hsa-miR-21-5p and hsa-miR-663a, which may play important roles in PDT-induced apoptosis, providing potential new targets for enhancing therapy. spandidos-publications.com
Table 3: Key Proteins and miRNAs Modulated by Hematoporphyrin-PDT
| Molecule Type | Name | Change in Expression | Cell Line | Significance | Reference |
|---|---|---|---|---|---|
| Protein | Bcl-2 | Decreased | H446, KYSE-150 | Pro-apoptotic | nih.govnih.gov |
| Protein | Bax | Increased | H446, KYSE-150 | Pro-apoptotic | nih.govnih.gov |
| Protein | Caspase-9 | Increased | H446 | Pro-apoptotic | nih.gov |
| Protein | p-PI3K, p-mTOR | Decreased | KYSE-150 | Inhibition of survival pathway | nih.gov |
| microRNA | hsa-miR-21-5p | Upregulated | U87 | Implicated in apoptosis | spandidos-publications.com |
| microRNA | hsa-miR-663a | Upregulated | U87 | Implicated in apoptosis | spandidos-publications.com |
DNA Integrity Assays
Photoactivated this compound has been shown to induce damage to DNA. Studies have demonstrated its capability to cause alkali-labile lesions and single-strand breaks. nih.govnih.gov The mechanism often involves the generation of reactive oxygen species (ROS), particularly singlet oxygen, which can oxidize cellular components, including DNA. patsnap.compatsnap.com
Research on isolated DNA, such as supercoiled plasmids, has shown that the photodynamic reaction of hematoporphyrin can induce single-strand breaks. nih.gov Similarly, in vitro studies using Col E1-DNA exposed to monochromatic light in the presence of hematoporphyrin resulted in measurable DNA breakage. researchgate.net The yield of these breaks was found to be significantly higher in a D2O-containing buffer, which is indicative of a singlet oxygen-mediated mechanism. researchgate.net
However, the extent of detectable DNA damage within intact cells appears to be more complex. In studies with HeLa cells, while photoactivated hematoporphyrin led to a significant reduction in cell viability, subsequent analysis of the nuclear DNA using alkaline agarose (B213101) gel electrophoresis and the alkaline comet assay did not reveal the presence of single-strand breaks. nih.gov This suggests that either the DNA damage is repaired efficiently, is below the detection limit of the assays used, or that the primary cytotoxic targets are extranuclear. nih.gov Further research in Chinese hamster ovary (CHO) cells indicated that while DNA damage was less for hematoporphyrin photoradiation compared to X-irradiation at equal survival levels, the repair kinetics were similar, with most repair occurring within 15-30 minutes. nih.gov Photoactivated hematoporphyrin has also been shown to inhibit DNA synthesis in CHO cells. nih.gov
Table 1: Summary of DNA Integrity Assay Findings for this compound
| Assay/Model System | Key Findings | Reference |
|---|---|---|
| Alkaline Elution in CHO Cells | Induced alkali-labile lesions and single-strand breaks; repair was rapid (15-30 min). | nih.gov |
| Isolated Supercoiled Plasmid DNA | Photoactivation induced single-strand breaks. | nih.gov |
| Isolated T7 DNA | Photodynamic reaction resulted in significant changes in thermal stability. | nih.gov |
| Alkaline Agarose Gel Electrophoresis & Comet Assay in HeLa Cells | No detectable single-strand breaks in nuclear DNA despite high cytotoxicity. | nih.gov |
| Alkaline Sucrose Sedimentation with Col E1-DNA | Induced alkali-labile bonds, with a higher yield in D2O, suggesting singlet oxygen involvement. | researchgate.net |
| [3H]-thymidine Incorporation in CHO Cells | Demonstrated a 78% reduction in DNA synthesis following exposure to photoactivated hematoporphyrin. | nih.gov |
Studies in Advanced Cell Models (e.g., 3D Cell Culture, Liposomes, Cell-Ghosts, Detergent Micelles)
The efficacy of this compound is being explored in advanced cell models that more closely mimic the in vivo tumor microenvironment. nih.govmdpi.com Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more faithful representation of solid tumors, including aspects like cell-cell interactions and nutrient gradients, compared to traditional 2D monolayer cultures. nih.govmdpi.comcorning.com
To enhance its delivery and photodynamic activity, this compound has been encapsulated in various nanocarrier systems, including liposomes, micelles, and nanoparticles. tmu.edu.twresearchgate.net These formulations are designed to improve the solubility and stability of the photosensitizer.
Studies comparing these delivery systems have shown that encapsulation can significantly alter the photophysical properties and cellular uptake of hematoporphyrin. For instance, nanoencapsulated hematoporphyrin exhibited stronger absorption intensity and a red-shift in its absorption bands compared to the free form. tmu.edu.tw The generation of singlet oxygen, a key cytotoxic agent in photodynamic therapy, was found to be more efficient in encapsulated forms, with the order of production being liposomes > micelles ≈ nanoparticles > free hematoporphyrin. tmu.edu.tw
In terms of cellular interaction and phototoxicity in human lung adenocarcinoma A549 cells, the delivery vehicle played a crucial role. researchgate.net The cellular uptake and subsequent photocytotoxicity were observed in the following order: micelle-encapsulated > nanoparticle-encapsulated > liposome-encapsulated > free hematoporphyrin. researchgate.net This highlights the potential of nanocarriers to modulate the therapeutic efficacy of this compound. The development of these advanced models and delivery systems is crucial for bridging the gap between preclinical research and clinical applications. nih.govnih.gov
Table 2: Research Findings in Advanced Cell Models for this compound
| Advanced Model/System | Key Research Findings | Reference |
|---|---|---|
| Liposomes | Showed the highest yield of singlet oxygen production upon light activation compared to other nanocarriers and free hematoporphyrin. | tmu.edu.tw |
| Micelles | Demonstrated the highest cellular uptake and photocytotoxicity in A549 human lung adenocarcinoma cells. | researchgate.net |
| Nanoparticles | Exhibited stronger absorption intensity and a red-shift of absorption bands compared to non-encapsulated hematoporphyrin. | tmu.edu.tw |
| 3D Cell Cultures (General) | Considered more suitable for assessing drug efficacy as they mimic the in vivo tumor microenvironment more accurately than 2D cultures. | nih.govmdpi.com |
Affinity Chromatography for Heme-Binding Proteins
This compound serves as a crucial ligand in the affinity chromatography techniques used for the isolation and purification of heme-binding proteins. nih.gov This method leverages the specific, non-covalent interaction between the porphyrin structure of hematoporphyrin and the heme-binding sites on proteins.
In this technique, hematoporphyrin is chemically coupled to an insoluble agarose matrix, creating a stationary phase (hematoporphyrin-agarose). nih.govnih.gov When a complex mixture of proteins, such as serum, is passed through a column packed with this matrix, heme-binding proteins like hemopexin and serum albumin selectively bind to the immobilized hematoporphyrin. nih.gov Other non-binding proteins pass through the column and are washed away. The bound heme-binding proteins can then be eluted from the column, resulting in their purification.
This methodology has been successfully applied to the synthesis of both hematin- and hematoporphyrin-agarose for the specific purpose of isolating carrier proteins. nih.gov The development of such affinity chromatography systems is fundamental for studying the structure, function, and interactions of various porphyrin and heme-binding proteins, which play vital roles in numerous biological processes. ubc.ca
Table 3: Application of this compound in Affinity Chromatography
| Technique | Application | Key Principle | Reference |
|---|---|---|---|
| Hematoporphyrin-Agarose Affinity Chromatography | Isolation and purification of heme-binding proteins (e.g., hemopexin, serum albumin). | Specific binding of heme-binding proteins to hematoporphyrin immobilized on an agarose matrix. | nih.govnih.gov |
In Vivo Experimental Models and Animal Studies
Tumor Models (e.g., Glioma, Hepatoma, Gastric Cancer, Breast Cancer, Sarcoma)
In vivo studies have utilized this compound in a variety of animal tumor models to evaluate its therapeutic potential. These models are essential for understanding the compound's behavior and efficacy in a complex biological system before clinical application.
The preferential accumulation of hematoporphyrin in malignant tissues is a key principle exploited in these studies. nih.gov This selective retention allows for targeted tumor destruction when the area is exposed to light. patsnap.comnih.gov
A range of tumor types have been investigated in murine and rat models, including:
Sarcomas: Studies on mouse sarcoma models (RIF-1 and EMT-6) have been conducted to compare the effects of photoradiation therapy. nih.gov
Mammary Neoplasms: Experimental mammary tumors in mice have shown susceptibility to treatment with hematoporphyrin and light. nih.gov
Gliomas: Hematoporphyrin has been shown to induce apoptosis in U87 glioma cells and decrease tumor growth in vivo upon exposure to red light. medchemexpress.com
Gastric Cancer: In an orthotopic graft model of gastric cancer in nude mice, hematoporphyrin was used to enhance optical coherence tomography (OCT) imaging, demonstrating its potential as a contrast agent due to its accumulation in tumor tissues. nih.gov
Hepatocellular Carcinoma: The efficacy of compounds in inhibiting tumor growth has been demonstrated in hepatocellular carcinoma xenograft models. frontiersin.org
Upper Gastrointestinal Tract Cancers: The utility of hematoporphyrin derivative-based photodynamic therapy has been explored in esophageal and early gastric cancers. nih.gov
These diverse animal models provide a platform to assess the broad-spectrum applicability of this compound-mediated photodynamic therapy across different cancer histologies.
Assessment of Tumor Growth Inhibition and Regression
The primary endpoint in many in vivo studies involving this compound is the assessment of its ability to inhibit tumor growth and induce regression. Following systemic administration, the compound is allowed to accumulate in the tumor tissue before the tumor is exposed to light of a specific wavelength. nih.gov
Numerous studies have reported significant anti-tumor effects. In rats with gliomas, treatment with hematoporphyrin and red light led to a rapid decrease in tumor size. medchemexpress.com In some cases, tumors were no longer palpable a few days after the treatment. medchemexpress.com Similarly, long-term cures have been reported in mice and rats with various tumor types, including mammary neoplasms and carcinosarcomas, following photoradiation therapy. nih.gov
Table 4: Summary of Tumor Growth Inhibition and Regression Findings
| Tumor Model | Treatment | Key Findings on Tumor Growth | Reference |
|---|---|---|---|
| Rat Glioma | Hematoporphyrin + Red Light Irradiation | Rapid decrease in tumor size; tumors became non-palpable. | medchemexpress.com |
| Mouse/Rat Mammary Neoplasms, Carcinosarcomas | Hematoporphyrin + Light (>600 nm) | A substantial number of long-term cures were achieved. | nih.gov |
| Mouse Sarcoma (EMT-6) | Hematoporphyrin Derivative + Laser Light (630 nm) | Marked tumor destruction observed. | nih.gov |
| General Tumor Model | Hematoporphyrin + Light + Verapamil | Enhanced photodynamic destruction of tumors due to increased hematoporphyrin uptake. | nih.gov |
Histopathological Evaluation of Tissues (e.g., Necrosis, Inflammatory Infiltrates)
Histopathological analysis of tumor tissues following photodynamic therapy with this compound provides critical insights into the mechanisms of cell death and tissue response. The examination of tissue sections reveals characteristic changes indicative of treatment efficacy.
A hallmark of successful therapy is the induction of extensive tumor necrosis. medchemexpress.com Twenty-four hours after phototreatment in rat glioma models, massive coagulation necrosis of the tumor has been observed. medchemexpress.com This necrotic process results from both the direct cytotoxic action of the photoactivated porphyrin on cancer cells and secondary effects on the tumor's blood vessels, leading to vascular damage and shutdown. medchemexpress.com
Comparative studies have shown that the extent of necrosis can vary between different tumor types, which may be related to the degree of hematoporphyrin localization. For example, in a study comparing two mouse sarcoma models, the EMT-6 tumor, which showed greater localization of the photosensitizer, exhibited marked areas of patchy coagulation necrosis and vascular hemorrhage, leading to essentially total tumor destruction. nih.gov In contrast, the RIF-1 tumor, with lower photosensitizer uptake, showed only minimal superficial necrosis. nih.gov
Investigation of Immunological and Hematopoietic System Effects
Preclinical research has explored the influence of hematoporphyrin and its derivatives on the immunological and hematopoietic systems. Studies indicate that these compounds can modulate immune responses, particularly in the context of photodynamic therapy (PDT), and may also possess properties that stimulate the recovery of blood cell production.
In the realm of immunology, investigations using hematoporphyrin derivatives (HpD) in PDT have shown the capacity to induce an anti-tumor immune response. bioone.org In a study involving a 4T1 tumor model, HpD-PDT led to a significant increase in tumor-infiltrating CD4+ and CD8+ T-cell populations. bioone.org This was accompanied by a notable rise in the production of interferon-gamma (IFN-γ) by T-cells within the treated tumors. bioone.org Furthermore, the therapy enhanced the expression of important co-stimulatory molecules, OX-40 and 4-1BB, on CD8+ T cells, which is crucial for a robust anti-tumor effect. bioone.org The underlying mechanism is suggested to be linked to the induction of immunogenic cell death, as evidenced by the increased expression of calreticulin (B1178941) (CRT) on tumor tissue following treatment. bioone.org
Regarding the hematopoietic system, certain non-photosensitizing metalloporphyrins derived from hematoporphyrin have demonstrated hematostimulatory activity. A study using iron (III) hematoporphyrin chloride (FeHp) in sub-lethally irradiated mice found that the compound significantly augmented hematopoietic recovery. nih.gov Administration of FeHp post-irradiation led to a significant increase in spleen colony-forming units of granulocyte-macrophage progenitor cells (CFU-GM) and a rise in the total number of splenocytes. nih.gov These findings suggest that specific porphyrins can promote the regeneration of hematopoietic cells. nih.gov
Table 1: Immunological Effects of Hematoporphyrin Derivative-Mediated Photodynamic Therapy (HpD-PDT)
| Parameter | Observation | Implication |
|---|---|---|
| CD4+ and CD8+ T-cells | Significant increase in tumor-infiltrating populations. bioone.org | Enhanced cell-mediated anti-tumor immunity. |
| IFN-γ Production | Significantly increased in T-cells of treated tumors. bioone.org | Activation of anti-tumor immune response. bioone.org |
| Co-stimulatory Molecules | Elevated expression of OX-40 and 4-1BB on CD8+ T cells. bioone.org | Strengthening of the T-cell response against tumor cells. |
| Calreticulin (CRT) | Enhanced expression on tumor tissue. bioone.org | Induction of immunogenic cell death. bioone.org |
Table 2: Hematopoietic Effects of Iron (III) Hematoporphyrin Chloride (FeHp) in Irradiated Mice
| Parameter | Treatment Schedule | Finding |
|---|---|---|
| Splenic CFU-GM | FeHp administered 1 and 4 days post-irradiation. nih.gov | Significantly increased 14 days post-irradiation. nih.gov |
| Total Splenocytes | FeHp administered 1 and 4 days post-irradiation. nih.gov | Significantly increased 17 days post-irradiation. nih.gov |
| Splenic CFU-GM & Cell Numbers | FeHp given 24h prior and 48h post-irradiation. nih.gov | Significant increases observed 15 days post-irradiation. nih.gov |
Efficacy in Combating Other Conditions (e.g., Photoinsecticidal Action)
Beyond its applications in cancer therapy, preclinical studies have demonstrated the efficacy of hematoporphyrin and related compounds in combating other conditions, notably through photoinsecticidal and antimicrobial actions.
The photoinsecticidal properties of porphyrins, including hematoporphyrin, have been investigated as an environmentally safer alternative to conventional insecticides. bioone.org Research has shown that when insects such as the fruit fly (Ceratitis capitata), the olive fly (Bactrocera oleae), and the house fly (Stomoxis calcitrans) are exposed to a bait containing hematoporphyrin, they accumulate the compound. nih.gov Subsequent exposure to visible light induces a phototoxic reaction, leading to insect mortality. nih.gov Studies suggest that this phototoxic action involves significant damage to the nervous system, indicated by a large decrease in acetylcholinesterase activity in the photosensitized insects. nih.gov
In addition to insect control, light-activated hematoporphyrin derivatives have potent bactericidal effects, a modality known as antimicrobial photodynamic inactivation (PDI) or therapy (aPDT). nih.govnih.gov In vitro studies have shown that light-activated Hematoporphyrin derivative (Hpd) is highly effective against a range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus faecalis, Streptococcus mutans, and Clostridium perfringens, achieving a 99.9% bactericidal rate. nih.gov The efficacy of PDI can be enhanced by encapsulating hematoporphyrin in delivery systems like micelles or liposomes, which reduces the aggregation of the photosensitizer and lowers the dose required for complete bacterial eradication. nih.gov However, studies have noted that this photodynamic action is less effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the fungus Candida albicans. nih.gov
Table 3: Photoinsecticidal Action of Hematoporphyrin
| Target Insect | Method | Outcome |
|---|---|---|
| Ceratitis capitata (fruit fly) | Exposure to bait with porphyrin, followed by light. nih.gov | Development of photosensitivity and mortality. nih.gov |
| Bactrocera oleae (olive fly) | Exposure to bait with porphyrin, followed by light. nih.gov | Development of photosensitivity and mortality. nih.gov |
| Stomoxis calcitrans (house fly) | Exposure to bait with porphyrin, followed by light. nih.gov | Development of photosensitivity and mortality. nih.gov |
Table 4: Antimicrobial Efficacy of Light-Activated Hematoporphyrin Derivative (Hpd)
| Microorganism | Type | Efficacy |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 99.9% bactericidal. nih.gov |
| Streptococcus faecalis | Gram-positive bacteria | 99.9% bactericidal. nih.gov |
| Bacteroides fragilis | Gram-positive bacteria | 99.9% bactericidal. nih.gov |
| Clostridium perfringens | Gram-positive bacteria | 99.9% bactericidal. nih.gov |
| Escherichia coli | Gram-negative bacteria | Not affected. nih.gov |
| Pseudomonas aeruginosa | Gram-negative bacteria | Not affected. nih.gov |
Advanced Research Techniques and Methodologies
Spectroscopic and Optical Analysis Techniques
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique for characterizing hematoporphyrin (B191378) hydrochloride. The electronic absorption spectrum of porphyrins is distinguished by two main features: an intense Soret band (or B band) in the near-ultraviolet region and several weaker Q bands in the visible region. 9afi.com The Soret band arises from the transition to the second excited singlet state (S0 → S2), while the Q bands correspond to the transition to the first excited singlet state (S0 → S1).
The position and intensity of these bands are sensitive to the molecular environment, including the solvent, pH, and aggregation state. For instance, changes in pH can lead to shifts in the absorption spectrum; the addition of HCl to a THF-water solution of a porphyrin derivative resulted in noticeable spectral changes. researchgate.net These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic structure of the molecule under different conditions. 9afi.com
| Solvent/Condition | Soret Band (nm) | Q Bands (nm) |
|---|---|---|
| THF-water (non-acidic) | ~420 | ~515, 550, 590, 650 |
| THF-water (acidic, with HCl) | Shifted | Shifted |
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy is a highly sensitive method used to study the excited state properties of hematoporphyrin hydrochloride. Upon excitation with light of an appropriate wavelength, the molecule transitions to an excited singlet state and can then relax to the ground state by emitting a photon. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process. uci.edu It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
The fluorescence quantum yield of hematoporphyrin and its derivatives can be determined using the comparative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. uci.edu The quantum yield is influenced by the solvent, temperature, and the presence of quenchers. For example, a study on a hematoporphyrin derivative, Hiporfin, determined its fluorescence quantum yield to be approximately 0.013. researchgate.net Another important aspect is photobleaching, the light-induced destruction of the photosensitizer. The initial quantum yield of photobleaching for hematoporphyrin in an air-saturated phosphate (B84403) buffer (pH 7.4) was found to be 4.7 x 10-5. nih.gov
| Compound | Parameter | Value | Conditions |
|---|---|---|---|
| Hiporfin (Hematoporphyrin derivative) | Fluorescence Quantum Yield (ΦF) | ~0.013 | Not specified |
| Hematoporphyrin (HP) | Photobleaching Quantum Yield | 4.7 x 10-5 | pH 7.4 phosphate buffer, air-saturated |
Time-Resolved Detection of Singlet Oxygen Luminescence
A key mechanism of action for hematoporphyrin in photodynamic therapy is the generation of singlet oxygen (1O2), a highly reactive form of oxygen. The direct detection of singlet oxygen can be achieved by measuring its weak phosphorescence emission at approximately 1270 nm. Time-resolved singlet oxygen luminescence detection is a powerful technique for this purpose, providing information on the kinetics of singlet oxygen production and its lifetime in various environments. nih.govresearchgate.net
A typical experimental setup for this technique includes a pulsed laser for excitation of the photosensitizer, appropriate optical filters to isolate the 1270 nm emission, and a highly sensitive near-infrared detector, such as an InGaAs single-photon avalanche diode. nih.gov By analyzing the decay of the luminescence signal, the lifetime of singlet oxygen can be determined, which is influenced by its interaction with the surrounding medium. Studies have also utilized electron spin resonance (ESR) to quantify singlet oxygen generation from hematoporphyrin derivatives, with one study reporting a generation rate of 2.7 x 10-7 M min-1 under their specific experimental conditions. nih.gov
Circular Dichroism (CD) Spectroscopy for Protein Interactions
Circular dichroism (CD) spectroscopy is an invaluable tool for studying the interactions of chiral molecules or the induced chirality in achiral molecules upon binding to a chiral template, such as a protein. This technique is particularly useful for investigating the binding of hematoporphyrin to transport proteins like human serum albumin (HSA). nih.gov
CD spectroscopy can provide information about conformational changes in the protein upon ligand binding. Studies have shown that the interaction between hematoporphyrin and HSA is significantly affected by pH. nih.gov CD spectroscopic analysis revealed that changes in pH alter the conformation of HSA, which in turn leads to different interactions between the bound hematoporphyrin and specific amino acid side chains of the protein. nih.gov This technique can help to characterize the binding sites and the nature of the complex formed between hematoporphyrin and proteins. nih.govsemanticscholar.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov This makes it an ideal method for studying paramagnetic metal complexes of hematoporphyrin. The porphyrin macrocycle can chelate various metal ions, and if the resulting metalloporphyrin is paramagnetic, it can be investigated by EPR.
EPR spectra provide detailed information about the electronic structure of the metal center, including its oxidation state and coordination environment. For example, the EPR spectra of iron(III) porphyrin complexes can distinguish between different spin states (e.g., high-spin, low-spin, or intermediate-spin) and provide information about the g-values, which are characteristic of the paramagnetic species. nih.gov For an S = 3/2 iron(III) porphyrin complex, g values of 5.21, 4.25, and 2.07 have been reported. nih.gov
Spin-Trapping Studies for Free Radical Detection
In addition to generating singlet oxygen (a Type II photochemical reaction), photoactivated hematoporphyrin can also participate in Type I reactions, which involve the generation of free radicals. These radicals are typically short-lived and difficult to detect directly. Spin-trapping is a technique used in conjunction with EPR spectroscopy to detect and identify these transient radical species. nih.govnih.gov
In a spin-trapping experiment, a "spin trap" molecule reacts with the short-lived radical to form a more stable radical product, known as a spin-adduct, which can be detected by EPR. nih.gov Studies have provided direct evidence for the production of free radicals from hematoporphyrin upon illumination. nih.gov Using the spin trap PBN (α-phenyl-N-tert-butylnitrone), researchers were able to identify three different spin-adducts, confirming the generation of reactive free radicals. nih.gov This technique is crucial for understanding the complete photochemical mechanism of hematoporphyrin.
Optical Coherence Tomography (OCT) Imaging Enhancement
This compound has been investigated as a contrast agent to improve the sensitivity and specificity of Optical Coherence Tomography (OCT), an imaging technique used for the detection and localization of various tumor tissues. sci-hub.senih.gov The accumulation of hematoporphyrin in tumor tissues leads to an increased light absorption, which in turn causes a greater signal attenuation in OCT images. sci-hub.senih.gov This effect helps to more clearly define the boundary between cancerous and surrounding normal tissues. sci-hub.senih.gov
In a study using an orthotopic graft model of gastric cancer in nude mice, OCT images were obtained with a system using a 1310 nm central wavelength before and after the injection of hematoporphyrin. nih.gov The results demonstrated that the tumor tissues with accumulated hematoporphyrin exhibited a noticeable dark region in the OCT image. sci-hub.se This is attributed to the preferential accumulation and aggregation of hematoporphyrin in tumors, leading to enhanced light absorption. sci-hub.se
The effectiveness of hematoporphyrin in enhancing OCT image contrast was quantified by comparing the attenuation coefficients of the OCT signal in tumor tissues with and without the contrast agent. The signal attenuation follows the Lambert-Beer law, and by fitting exponential curves to the signal intensity data, a significant difference in the attenuation coefficient can be observed. sci-hub.se This research suggests that hematoporphyrin can serve as an effective contrast agent for OCT, offering a valuable method for the clinical detection and localization of tumor tissues in vivo. nih.gov
Table 1: Effect of Hematoporphyrin on OCT Signal Attenuation in Gastric Tumor Tissue
| Group | Description | Observed Effect on OCT Signal | Significance |
| Model Group | Gastric cancer model without hematoporphyrin injection. | Standard OCT signal attenuation. | Baseline for comparison. |
| Model with Hematoporphyrin Group | Gastric cancer model with hematoporphyrin injection. | More significant signal attenuation, creating a noticeable dark region. sci-hub.se | Demonstrates the contrast-enhancing capability of hematoporphyrin. |
| Normal Tissue with Hematoporphyrin | Normal gastric tissues with local hematoporphyrin injection. | Significant OCT signal attenuation. sci-hub.se | Confirms that hematoporphyrin influences the optical characteristics of tissues. |
Chromatographic Separation and Characterization
Chromatographic techniques are essential for the analysis, separation, and purification of hematoporphyrin and its derivatives from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for the determination and quantification of porphyrins, including hematoporphyrin and its derivatives, in various biological samples. nih.govnih.gov Reverse-phase HPLC (RP-HPLC) is commonly employed, often coupled with fluorimetric detection for enhanced sensitivity and specificity. nih.gov
A validated HPLC method for determining hematoporphyrin monomethyl ether (HMME) in plasma involved a single-step liquid-liquid extraction with ethyl acetate. nih.gov The separation was achieved on a Diamonsil C18 analytical column with fluorescence detection at excitation and emission wavelengths of 395 nm and 613 nm, respectively. nih.gov This method demonstrated linearity in the concentration range of 0.025-5 µg/mL and a lower limit of quantitation of 10 ng/mL. nih.gov The high recovery and stability of the analyte during sample processing underscore the reliability of this technique for pharmacokinetic studies. nih.gov
HPLC methods are also crucial for separating porphyrin isomers, which is essential for the differential diagnosis of certain porphyrias. nih.gov By using a gradient mobile phase, such as methanol/ammonium acetate, on a Chromolith RP-18 column, efficient separation of various porphyrins and their positional isomers can be achieved within a short analysis time. nih.gov
Table 2: HPLC Method Parameters for Hematoporphyrin Monomethyl Ether (HMME) Analysis
| Parameter | Specification |
| Analytical Column | Diamonsil C18 (4.6 x 150 mm, 5 µm) nih.gov |
| Detection Method | Fluorescence nih.gov |
| Excitation Wavelength | 395 nm nih.gov |
| Emission Wavelength | 613 nm nih.gov |
| Linearity Range | 0.025-5 µg/mL nih.gov |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL nih.gov |
| Mean Recovery (HMME) | 95 ± 3.7% nih.gov |
Gel-Exclusion Chromatography (GEC), also known as size-exclusion or gel filtration chromatography, separates molecules based on their size. ucl.ac.uklibretexts.org This technique is valuable for the preparative fractionation and purification of hematoporphyrin derivatives. nih.gov
Aqueous GEC can enrich the tumor-localizing component of hematoporphyrin derivative (HPD). nih.gov For instance, a Bio-Gel P-10 column can be used to prepare HPD fractions, with the elution carried out using distilled water at different temperatures to further enhance enrichment. nih.gov
Nonaqueous GEC, using columns like Sephadex LH-20, offers a means to eliminate contaminants such as protoporphyrin from the tumor-localizing fraction. nih.govgoogle.com This method can provide two distinct tumor-localizing products: a fast-eluting fraction enriched in the primary photosensitizing components and a more complex, slowly eluting fraction rich in fluorescence localizers. nih.gov The separation on LH-20 columns is influenced by molecular weight, allowing for the effective purification of hematoporphyrin esters and other derivatives. nih.govgoogle.com
Nanocarrier and Targeted Delivery Systems Research
Research into nanocarriers and targeted delivery systems aims to improve the therapeutic efficacy of this compound by enhancing its delivery to specific sites and controlling its release.
Solid-Lipid Nanoparticles (SLNs) are colloidal carriers made from physiological and biodegradable lipids, offering a promising platform for drug delivery. nih.gov The design and synthesis of SLNs loaded with a lipophilic derivative of hematoporphyrin, hematoporphyrin-stearylamine (HpSa), have been explored for targeted cancer therapy. nih.gov
In one study, folate receptor (FR)-targeted SLNs were prepared using the ethanol (B145695) injection method. nih.gov These SLNs were composed of Triolein, Egg-phosphatidylcholine, and Tween-80, and incorporated a folate-polyethyleneglycol-cholesterol conjugate for targeting. nih.gov The resulting stable, targeted SLNs had a mean diameter of less than 200 nm and encapsulated over 95% of the HpSa. nih.gov In vitro studies on FR-positive KB cells demonstrated that the targeted SLNs had a significantly lower IC50 value compared to non-targeted SLNs, confirming the selectivity and enhanced efficacy of the targeted delivery system. nih.gov
The preparation of SLNs can be achieved through various methods, including high-pressure homogenization, high-speed stirring, and solvent emulsification-evaporation, each with its own advantages for encapsulating different types of drugs. nih.govnih.gov
Co-assembled nanoparticles represent an advanced drug delivery strategy, allowing for the combination of different therapeutic agents within a single nanocarrier to achieve synergistic effects.
A study focused on the development of co-assembled nanoparticles (DSD/HP NPs) loaded with both a mono sulfide-modified docetaxel (B913) prodrug (DSD) and hematoporphyrin (HP) for combined chemotherapy and photodynamic therapy. nih.govnih.gov These nanoparticles were prepared using a simple and reproducible nano-precipitation method. nih.gov The resulting DSD/HP NPs had a particle size of approximately 105 nm with a narrow size distribution. nih.govnih.gov They exhibited high entrapment efficiency for both the docetaxel prodrug and hematoporphyrin. nih.govnih.gov
These co-assembled nanoparticles demonstrated good stability and slow-release profiles for both drugs. nih.govnih.gov In vivo studies showed that the DSD/HP NPs could prolong drug circulation time, increase drug accumulation at the tumor site, and significantly inhibit tumor growth, highlighting the potential of this co-assembled nano-drug delivery system to improve therapeutic outcomes. nih.govnih.gov
Table 3: Characteristics of Docetaxel Prodrug/Hematoporphyrin Co-Assembled Nanoparticles (DSD/HP NPs)
| Characteristic | Value |
| Particle Size | 105.16 ± 1.24 nm nih.govnih.gov |
| Polydispersity Index (PDI) | 0.168 ± 0.15 nih.govnih.gov |
| Entrapment Efficiency (DSD) | 96.27 ± 1.03% nih.govnih.gov |
| Entrapment Efficiency (HP) | 97.70 ± 0.20% nih.govnih.gov |
| Drug Loading (DSD) | 69.22 ± 1.03% nih.govnih.gov |
| Drug Loading (HP) | 20.03 ± 3.12% nih.govnih.gov |
Fabrication of Dissolving Microneedles for Local Delivery
The localized delivery of this compound has been advanced through the innovative fabrication of dissolving microneedles (DMNs). This technology offers a minimally invasive method to bypass the stratum corneum, the primary barrier of the skin, enabling direct delivery of the photosensitizer to the target tissue.
A notable approach involves the use of a biocompatible polymer, hyaluronic acid (HA), to construct the microneedles. In one method, a molecular weight gradient system of HA is rationally designed to create ternary nanocomposite microneedles. This design enhances both the biomechanical integrity and the loading capacity for Hematoporphyrin. The fabrication process typically utilizes a vacuum filling method to create the microneedle arrays. nih.gov
The mechanical strength of these microneedles is a critical parameter to ensure effective skin penetration. Research has demonstrated that HP-DMNs can possess a single-needle puncture force significantly exceeding the threshold required to penetrate the skin's viscoelastic resistance. nih.gov For instance, microneedles formulated with a combination of high and low molecular weight hyaluronic acid have demonstrated superior hardness and mechanical strength. nih.gov Upon successful insertion into the skin, these microneedles dissolve within a short period, releasing their Hematoporphyrin payload directly into the skin lesions. In vitro studies have shown that these DMNs can completely dissolve in simulated skin interstitial fluid within 30 minutes. nih.gov
Mechanical Properties of Hematoporphyrin-Loaded Dissolving Microneedles
| Property | Value | Source |
|---|---|---|
| Single Needle Puncture Force | 0.50 N | nih.gov |
| Skin Penetration Threshold | 0.098 N | nih.gov |
| Dissolution Time (in vitro) | ~30 minutes | nih.gov |
Evaluation of Folate Receptor-Targeted Formulations
To enhance the selectivity of this compound towards cancerous cells, which often overexpress folate receptors (FR), researchers have developed and evaluated FR-targeted formulations. One such strategy involves the incorporation of a lipophilic derivative of Hematoporphyrin into solid-lipid nanoparticles (SLNs) that are surface-functionalized with a folate-polyethyleneglycol-cholesterol (FPC) conjugate.
The evaluation of these targeted formulations is a multi-faceted process. A primary assessment involves in vitro cytotoxicity assays on FR-positive cancer cell lines. These assays determine the concentration of the drug that is required to inhibit the growth of 50% of the cells (IC50). Studies have demonstrated a significantly lower IC50 value for FR-targeted SLNs compared to their non-targeted counterparts, indicating enhanced cytotoxicity towards cancer cells. ekb.egmdpi.com
Cellular uptake studies are also crucial for evaluating the efficacy of targeting. Fluorescence microscopy is commonly employed to visualize the internalization of the Hematoporphyrin-loaded SLNs by FR-positive cells. The selectivity of the uptake can be confirmed through competitive blocking experiments, where the addition of free folic acid competes with the targeted SLNs for receptor binding, leading to a decrease in cellular uptake and a corresponding increase in the IC50 value. ekb.eg
In Vitro Cytotoxicity of Folate Receptor-Targeted Hematoporphyrin Formulations in FR (+) KB Cells
| Formulation | IC50 (µM) | Source |
|---|---|---|
| FR-Targeted SLN | 1.57 | ekb.egmdpi.com |
| Non-Targeted SLN | 5.17 | ekb.egmdpi.com |
| FR-Targeted SLN with Competitive Blocking (1mM free folic acid) | 2.79 | ekb.eg |
Gel Formulations for Topical Application
Topical application of this compound offers a non-invasive approach for treating localized skin conditions. The development of suitable gel formulations is critical for effective drug delivery and patient compliance. Researchers have investigated various gelling agents to optimize the physicochemical and pharmacotechnical properties of these formulations.
One area of research has focused on Carbopol-based hydrogels. These formulations exhibit high viscosity, excellent spreadability, and bioadhesive properties, which are desirable for topical applications. nih.gov The incorporation of porphyrin derivatives into a 1% Carbopol hydrogel matrix has been shown to result in formulations with an optimal pH range for skin compatibility, minimizing the potential for irritation. nih.gov The mechanical properties, including elasticity and rigidity, contribute to the stability of the gel during handling and application. nih.gov
Another approach involves the use of glycerin as a penetration enhancer in the gel formulation. Studies have shown that dissolving Hematoporphyrin-HCl in glycerin before incorporating it into a gel base can lead to faster drug release compared to water-dissolved formulations. ekb.eg This enhanced release and distribution of the drug throughout the target tissue can result in improved therapeutic efficiency. ekb.eg
Physicochemical Properties of Porphyrin-Loaded 1% Carbopol Hydrogels
| Property | C-P2.1 | C-P2.2 | Base Gel | Source |
|---|---|---|---|---|
| pH Value | 7.3 | 7.4 | 6.5 | nih.gov |
| Adhesive Force (g/cm²) | 29 | 32 | 30 | nih.gov |
Bioconjugation and Radiolabeling Research
Synthesis of Histidine-Coupled Hematoporphyrin
Bioconjugation strategies are being explored to improve the targeting and imaging capabilities of Hematoporphyrin. One such approach is the synthesis of histidine-coupled Hematoporphyrin (His-Hp). nih.gov This involves chemically linking the amino acid histidine to the Hematoporphyrin molecule. The synthesis process results in a bioconjugate that can then be utilized for further modifications, such as radiolabeling, for in vivo studies. nih.gov The resulting His-Hp compound has been characterized as electrically neutral and hydrophilic. nih.gov
Radiolabeling Strategies for Biodistribution Studies
For in vivo tracking and biodistribution studies, the synthesized His-Hp can be radiolabeled with a suitable radionuclide. A common strategy involves the use of Technetium-99m (⁹⁹ᵐTc), a gamma-emitting radionuclide widely used in nuclear medicine. The His-Hp is radiolabeled with [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺. nih.gov The resulting radiolabeled complex, [⁹⁹ᵐTc(CO)₃]⁺-His-Hp, is stable and suitable for in vivo applications. nih.gov This radiolabeling allows for the non-invasive tracking of the compound's distribution throughout the body using nuclear imaging techniques. nih.gov
Molecular Imaging Techniques for In Vivo Evaluation
Following administration of the radiolabeled bioconjugate, molecular imaging techniques are employed for in vivo evaluation. The biodistribution of [⁹⁹ᵐTc(CO)₃]⁺-His-Hp can be investigated in animal models, such as mice bearing tumors. nih.gov Fluorescent imaging can also be utilized to confirm the uptake of the His-Hp in various organs, particularly in tumors and the liver. nih.gov These imaging studies provide valuable information on the pharmacokinetics and tumor-targeting efficacy of the modified Hematoporphyrin. Biodistribution studies have demonstrated accumulation of the agent in tumors, with a notable tumor-to-muscle ratio observed 24 hours post-injection. researchgate.net
Biodistribution of ⁹⁹ᵐTc-labeled Histidine-Coupled Hematoporphyrin in S180 Tumor-Bearing Mice (24h post-injection)
| Parameter | Value | Source |
|---|---|---|
| Tumor-to-Muscle Ratio | 5.27 | researchgate.net |
Therapeutic Applications and Outcomes in Research Contexts
Oncology Research Applications
In the realm of oncology, Hematoporphyrin (B191378) hydrochloride and its derivatives are principally utilized for their photosensitizing properties in PDT. patsnap.com This modality offers a targeted approach to destroying malignant cells while minimizing damage to surrounding healthy tissues. patsnap.com
Glioma: Research into the application of Hematoporphyrin derivative (HpD)-PDT for gliomas has demonstrated its phototoxic effects on tumor cells both in vitro and in vivo. clinicaltrials.gov Studies have shown that HpD selectively accumulates in all grades of human cerebral glioma, with a direct correlation between the grade of the glioma and the level of HpD uptake. nih.gov The highest concentrations were observed in glioblastoma multiforme. nih.gov This selective uptake suggests that PDT could be a useful adjuvant therapy, potentially helping to control the spread of tumor cells into adjacent normal brain tissue. nih.gov In cell culture studies, the cytotoxicity of HpD-PDT was found to be mediated by singlet oxygen. nih.gov
Sarcoma: In sarcoma research, Hematoporphyrin monomethyl ether (HMME), a derivative of hematoporphyrin, has shown promise in PDT. Studies on osteosarcoma cells have indicated that the intracellular uptake of HMME is time- and dose-dependent. nih.gov HMME-PDT has been found to significantly inhibit the proliferation of various sarcoma cell lines. nih.gov The killing effect of this therapy is enhanced with increased concentrations of HMME and higher light energy intensity. nih.gov Research suggests that HMME-PDT induces apoptosis in sarcoma cells, indicating its potential as a therapeutic strategy. nih.gov
Gastric Cancer: In the context of gastric cancer, research has explored the use of Hematoporphyrin as a contrast agent to enhance optical coherence tomography (OCT) imaging. bohrium.com Studies in mouse models have shown that tumor tissues accumulating hematoporphyrin exhibit increased signal attenuation, which helps to clearly define the boundary between cancerous and normal tissues. bohrium.com This suggests its potential for improving the clinical detection and localization of gastric tumors in vivo. bohrium.com Historically, PDT with hematoporphyrin derivative has been investigated for early-stage gastric cancer, particularly in cases unsuitable for surgical resection. nih.gov
Hepatocellular Carcinoma: Research has demonstrated the efficacy of PDT using Hematoporphyrin derivative (HPD) nanomedicine on hepatocellular carcinoma (HCC) cells. amegroups.org Studies have shown that HPD exhibits significant anti-proliferative effects on primary liver cancer cells, even at lower concentrations. patsnap.com In vitro studies on the HepG2 human hepatocellular carcinoma cell line have revealed that PDT with HPD has a significant killing effect, with cell apoptosis being one of the underlying mechanisms. ekb.eg
Bladder Cancer: Photodynamic therapy with Hematoporphyrin derivative has been evaluated for the treatment of superficial transitional-cell carcinoma of the bladder. e-ce.org In a collaborative study, complete eradication of tumors was observed in a significant percentage of patients, including those with carcinoma in situ. e-ce.org For many of the remaining patients, a reduction in tumor size and/or number was achieved. e-ce.org This research indicates the utility of PDT in managing superficial bladder cancer. e-ce.org
Esophageal Cancer: PDT with Hematoporphyrin derivative has been investigated as a promising therapeutic strategy for human esophageal squamous cell carcinoma. frontiersin.org Research has shown that HpD-PDT can suppress cell migration and induce apoptosis in esophageal cancer cells. bohrium.com Clinical trials are ongoing to assess the efficacy of PDT using hematoporphyrin injection for recurrent or residual superficial esophageal carcinoma. Historically, PDT with HpD has been used for both superficial and non-superficial esophageal cancers, often in cases where patients are not candidates for surgery. nih.gov In a study of patients with completely obstructing esophageal carcinoma treated with PDT, a high percentage of patients showed an objective tumor response and improvement in dysphagia.
Skin Cancers: In the treatment of skin cancers and precancerous lesions, Hematoporphyrin photodynamic therapy (HpD-PDT) has shown satisfactory preliminary results. A study involving 50 patients reported a high effective rate, with a significant number achieving complete remission. Follow-up studies have suggested that HpD-PDT can be a valuable adjuvant therapy for selected cases of skin cancer. Furthermore, research on topical PDT using a gel formulation of Hematoporphyrin-HCl has indicated that dissolving the compound in glycerin can enhance drug release and therapeutic efficiency.
Efficacy of Hematoporphyrin Hydrochloride-PDT in Various Cancer Models
| Cancer Model | Key Research Findings |
|---|---|
| Glioma | Selective accumulation of HpD in all grades of glioma; cytotoxicity mediated by singlet oxygen. nih.govnih.gov |
| Sarcoma | HMME-PDT significantly inhibits proliferation and induces apoptosis in sarcoma cell lines. nih.gov |
| Gastric Cancer | Enhances OCT imaging for better tumor delineation; historical use in early-stage, inoperable cases. bohrium.comnih.gov |
| Hepatocellular Carcinoma | HPD nanomedicine shows anti-proliferative effects; induces apoptosis in HCC cells. patsnap.comekb.eg |
| Bladder Cancer | Effective in eradicating superficial transitional-cell carcinoma, including carcinoma in situ. e-ce.org |
| Esophageal Cancer | Suppresses cell migration and induces apoptosis; shows high tumor response in obstructing cancers. frontiersin.org |
| Skin Cancers | High effective and complete remission rates in treating skin cancers and precancerous lesions. |
Combination with Chemotherapy: Research has explored the synergistic potential of combining Hematoporphyrin-based PDT with chemotherapy to enhance anti-tumor effects. One approach involves the co-assembly of a docetaxel (B913) prodrug and hematoporphyrin into nanoparticles (DSD/HP NPs). In vivo studies have shown that these nanoparticles can prolong drug circulation time and increase drug accumulation at the tumor site, leading to significant inhibition of tumor growth. This combination of chemotherapy and PDT within a nanodelivery system shows promise for improving therapeutic efficiency. In studies on hepatocellular carcinoma, the combination of conventional chemotherapy with HPD nanomedicine PDT has demonstrated improved treatment efficacy. patsnap.comamegroups.org
Combination with Stent Placement: In cases of advanced gastric cancer with malignant duodenobiliary obstruction, a combination of PDT with the placement of bimetallic stents has been investigated as a palliative treatment. frontiersin.org This approach aims to alleviate obstructions and improve the patient's quality of life. frontiersin.org A case report has demonstrated that this combined strategy can be a safe and effective therapeutic option for such complex cases, potentially offering a longer survival time compared to previous reports. frontiersin.org
Non-Oncological Research Applications
Beyond its applications in cancer research, this compound has been investigated for its potential in other therapeutic areas.
Antimicrobial photodynamic inactivation (PDI), also known as photodynamic antimicrobial chemotherapy (PACT), is a promising alternative approach to combat antibiotic-resistant bacteria. Research has evaluated the PDI efficiency of hematoporphyrin monomethyl ether (HMME) against antibiotic-resistant bacteria and biofilms. Studies have shown that HMME provides dose-dependent inactivation of these pathogens. Gram-positive bacterial strains and their biofilms appear to be more susceptible to the PDI effect of HMME than Gram-negative strains. To enhance the efficacy of PDI, researchers have explored encapsulating hematoporphyrin in liposomes and micelles. This approach has been shown to induce complete eradication of gram-positive bacteria at lower doses compared to non-encapsulated hematoporphyrin.
| Microorganism Type | Key Research Findings |
|---|---|
| Antibiotic-Resistant Bacteria | HMME-PDI provides dose-dependent inactivation. |
| Gram-Positive Bacteria | More susceptible to HMME-PDI than Gram-negative bacteria. |
| Gram-Positive Pathogens | Encapsulation of hematoporphyrin in liposomes and micelles enhances PDI efficacy. |
In the early 20th century, before the advent of modern psychopharmacology, Hematoporphyrin was explored as a potential therapeutic agent for psychological disorders. A study from the 1930s investigated the use of this compound (referred to as "Photodyn") in patients with depressive psychoses and involutional melancholia. The rationale for its use was based on observations of its photosensitizing power and its experimental effects on blood electrolyte values. The study reported that a notable number of patients with manic-depressive reactions in the depressed phase showed sustained improvement after treatment. Similarly, a majority of patients with involutional melancholia were reported to have shown marked and maintained improvement. It is important to note that this historical research predates current standards of clinical trial design and psychopharmacological understanding.
Theoretical Considerations and Future Research Directions
Optimization Strategies for Enhanced Efficacy
The therapeutic efficacy of hematoporphyrin (B191378) hydrochloride in PDT is a subject of continuous research, with several strategies being explored to enhance its performance. One key area is the improvement of drug formulation and delivery. For instance, studies have evaluated the use of glycerin as a penetrating enhancer in topical gel formulations. ekb.eg Research has shown that dissolving hematoporphyrin hydrochloride in glycerin, as opposed to water, leads to faster drug release from the gel and more effective distribution throughout tumor tissue, resulting in a more significant decrease in tumor size in animal models. ekb.eg
Another optimization strategy involves combining PDT with other treatment modalities. The interaction between PDT using a hematoporphyrin derivative (HpD) and immunotherapy with Corynebacterium parvum has been studied in murine cancer models. nih.gov These studies indicate that the sequence and dosage of the combined therapy are critical, with a low dose of the immunotherapeutic agent enhancing the effect of PDT. nih.gov
Furthermore, nanotechnology offers a promising avenue for enhancing efficacy. The development of hematoporphyrin derivative nanomedicines has been shown to improve treatment outcomes in hepatocellular carcinoma when combined with conventional chemotherapy. nih.gov Encapsulating porphyrins in nanoparticles can address the challenge of hydrophobicity, which often leads to aggregation and reduced therapeutic effectiveness. researchgate.netnih.gov This approach can improve the internalization of the photosensitizer into cancer cells and enhance its phototherapeutic effects. nih.govnih.gov
Table 1: Selected Optimization Strategies for Hematoporphyrin-Based Photodynamic Therapy
| Strategy | Approach | Key Findings |
|---|---|---|
| Formulation Enhancement | Dissolving Hematoporphyrin-HCl in glycerin for topical gel application. ekb.eg | Increased drug release and improved distribution in tumor tissue, leading to enhanced therapeutic efficiency. ekb.eg |
| Combination Therapy | Combining Hematoporphyrin derivative-PDT with immunotherapy (Corynebacterium parvum). nih.gov | The effectiveness is dependent on the sequence and dosage; low doses of the immunomodulator enhanced PDT effects. nih.gov |
| Nanotechnology | Encapsulation of Hematoporphyrin derivative into nanoparticles. nih.gov | Improved efficacy in hepatocellular carcinoma, promoting cancer cell apoptosis and enhancing long-term survival rates. nih.gov |
Development of Next-Generation Photosensitizers
Hematoporphyrin derivative (HpD) and its purified form, Photofrin®, are considered first-generation photosensitizers. taylorandfrancis.comnih.gov While they have demonstrated clinical benefit in a variety of tumors, they possess certain limitations that have driven the development of second- and third-generation photosensitizers. taylorandfrancis.com Key drawbacks of first-generation agents include their non-specific distribution in tissues and relatively low light absorption at wavelengths that can penetrate tissue deeply. taylorandfrancis.com
The quest for improved photosensitizers has led to the development of second-generation compounds, many of which are based on the porphyrin structure but have been chemically modified. nih.gov These include benzoporphyrins, purpurins, and texaphyrins. nih.gov The goals for these next-generation agents are to achieve higher chemical purity, better tumor selectivity, and stronger absorption at longer wavelengths (in the 600-800 nm range), which allows for the treatment of deeper or larger tumors. brieflands.com Research continues to focus on creating photosensitizers that can be cleared more rapidly from the body to reduce photosensitivity side effects and that have a higher quantum yield of singlet oxygen, the primary cytotoxic agent in PDT. biomedres.us
Molecular Mechanism Elucidation (e.g., MicroRNA Signaling Pathways)
A deeper understanding of the molecular mechanisms underlying the effects of hematoporphyrin-mediated PDT is crucial for optimizing treatment and identifying new therapeutic targets. Research has shown that HpD-PDT can induce apoptosis in cancer cells by modulating key cellular signaling pathways. nih.gov One such pathway is the PI3K/AKT/mTOR signaling cascade, which is critical in regulating cell proliferation and survival. nih.gov A study on human esophageal squamous cell carcinoma cells demonstrated that HpD-PDT effectively induced apoptosis and suppressed cell migration by regulating this specific pathway. nih.gov
MicroRNAs (miRNAs) have emerged as critical regulators of gene expression and are involved in numerous cellular processes, including apoptosis. nih.govnih.gov These small non-coding RNAs can function as either oncogenes or tumor suppressors by targeting specific messenger RNAs (mRNAs) for degradation or translational repression. nih.gov The dysregulation of miRNA expression is a common feature in cancer, and specific miRNAs are known to modulate the activity of signaling pathways, including the PI3K/AKT and MAPK pathways. nih.govnih.gov Future research is directed at elucidating how hematoporphyrin-PDT may alter the expression profile of specific miRNAs and how these changes, in turn, influence the cellular response to treatment. Targeting miRNA biogenesis or function with small molecules represents a potential strategy to probe complex cellular networks and reverse physiological responses like drug resistance. researchgate.net
Translational Research for Clinical Advancement
Translational research is essential for moving fundamental scientific discoveries about this compound from the laboratory to clinical practice. Since the initial descriptions of its tumor-localizing properties, photodynamic therapy with hematoporphyrin derivative has been used to treat thousands of patients with various cancers, including those of the lung, bladder, esophagus, and skin. taylorandfrancis.com Clinical studies have demonstrated its utility, particularly for providing palliation in advanced tumors and cures for early-stage disease. taylorandfrancis.com
A notable example of translational success is the use of HpD-PDT for roentgenographically occult lung cancer. nih.gov In a long-term study, patients with early-stage malignant lesions in the trachea and bronchus that were not visible on standard imaging were treated with HpD-PDT, leading to complete responses in a subset of lesions and long-term survival for many patients. nih.gov This highlights the unique advantage of this modality in treating superficial, hard-to-reach cancers. nih.gov Ongoing clinical trials and preclinical studies continue to refine methods to maximize therapeutic outcomes, solidifying the role of hematoporphyrin-based PDT in oncology. patsnap.com
Addressing Challenges in Specificity and Off-Target Effects
A significant challenge for first-generation photosensitizers like hematoporphyrin derivative is their limited tumor specificity. taylorandfrancis.com The non-specific distribution can lead to accumulation in healthy tissues, which, upon light exposure, can cause damage. taylorandfrancis.com This lack of precise targeting is a key driver for the development of next-generation photosensitizers with improved selectivity.
The concept of off-target effects, where a drug interacts with molecules other than its intended target, is a critical consideration in pharmacology. nih.govnih.gov While much of the therapeutic effect of hematoporphyrin-PDT is attributed to the generation of reactive oxygen species in the presence of light, understanding any unintended molecular interactions is crucial for a complete picture of its biological activity. medchemexpress.com Research approaches to identify off-target effects include eliminating the primary molecular target and observing any remaining drug effects, a method that helps distinguish between on-target and off-target activity. nih.gov For hematoporphyrin-based therapies, future research will need to continue focusing on strategies that enhance accumulation in tumor tissue while minimizing uptake in healthy cells, thereby improving specificity and reducing the potential for off-target toxicities.
Exploration of Novel Phototherapeutic Modalities
Beyond conventional PDT, researchers are exploring novel therapeutic modalities that leverage the unique properties of hematoporphyrin. One such innovative approach is sono-photodynamic therapy (SPDT), which combines the effects of ultrasound and light. brieflands.com In addition to being a photosensitizer, hematoporphyrin can also act as a sonosensitizer. brieflands.com Ultrasound waves can interact with the agent to produce cytotoxic free radicals through a process related to cavitation. brieflands.com This dual-frequency approach holds promise for treating deeper tumors, as ultrasound can penetrate tissues more effectively than light.
Another novel modality focuses on advanced delivery systems. To improve the targeting and local concentration of the drug, researchers have developed dissolving microneedles for the sustained intralesional delivery of hematoporphyrin. mdpi.com This technology allows for precise administration directly into skin lesions, such as port-wine stains, avoiding systemic exposure and potentially increasing drug utilization and stability. mdpi.com Such explorations into new activation and delivery methods are expanding the potential applications of this compound beyond its traditional use in PDT.
Conclusion
Summary of Key Research Findings and Advancements
Hematoporphyrin (B191378) hydrochloride and its derivatives have been cornerstone photosensitizers in the development and application of photodynamic therapy (PDT), primarily in oncology. patsnap.com Research has firmly established their mechanism of action, which relies on preferential accumulation in neoplastic tissues. patsnap.com Upon activation by light of a specific wavelength, these compounds transition to an excited triplet state. biomedres.us This state initiates photochemical reactions that generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen, leading to oxidative damage of cellular components and ultimately causing tumor cell death through apoptosis or necrosis. patsnap.combiomedres.usnih.gov
First-generation photosensitizers, including Hematoporphyrin Derivative (HpD) and its purified form, Photofrin® (porfimer sodium), have demonstrated clinical efficacy in treating a variety of cancers, such as those of the bladder, lung, skin, and esophagus. patsnap.combiomedres.usnih.govnih.gov Clinical studies have confirmed their utility in achieving significant tumor regression and, in some cases, complete remission, particularly in early-stage or superficial tumors. mdpi.compreprints.org
Key advancements have focused on overcoming the limitations of these early photosensitizers, such as suboptimal tissue penetration by activating light and prolonged skin photosensitivity. biomedres.usmdpi.com Research has led to the development of second-generation derivatives with improved properties. For example, Hematoporphyrin Monomethyl Ether (HMME) exhibits faster metabolism and lower toxicity to normal tissues compared to porfimer sodium. biomedres.us Another novel derivative, designated BL-1, has shown strong light absorption at longer wavelengths and a high quantum yield of singlet oxygen, suggesting more potent antitumor activity. biomedres.us
Recent research has also delved into the specific cellular pathways affected by Hematoporphyrin-mediated PDT. Studies have shown that it can suppress cancer cell migration and induce apoptosis by downregulating critical signaling pathways like the PI3K/AKT/mTOR pathway in esophageal squamous cell carcinoma cells. nih.gov Furthermore, advancements in formulation science have sought to improve drug delivery and efficacy. One notable development is the use of glycerin as a penetration enhancer in topical gel formulations of Hematoporphyrin hydrochloride, which has been shown to increase drug release and improve its distribution and therapeutic efficiency in tumors. ekb.eg
Outlook on Future Research Avenues for this compound and Its Derivatives
The future of research for this compound is centered on refining its therapeutic efficacy, expanding its applications, and minimizing its limitations through the development of advanced derivatives and combination therapies. A primary goal is the synthesis of new derivatives with enhanced photophysical properties. researchgate.net This includes creating compounds with strong absorption bands in the red or near-infrared region of the spectrum (beyond 700 nm), which would allow for deeper tissue penetration of light and enable the treatment of larger, less accessible tumors. mdpi.comresearchgate.netgoogle.com
A significant and promising area of research is the integration of hematoporphyrin derivatives with nanotechnology. chemrxiv.org Developing porphyrin-based nanoformulations, such as liposomes, micelles, or carbon quantum dots, can address issues of poor water solubility and improve the biodistribution of the photosensitizer. acs.orgnih.gov These nanocarriers can enhance the selective delivery of the drug to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby increasing therapeutic efficacy while reducing systemic toxicity. nih.gov For instance, co-assembled nanoparticles containing both a hematoporphyrin and a chemotherapy drug like docetaxel (B913) have been shown to prolong drug circulation and increase accumulation at the tumor site. nih.gov
Combination therapies represent another critical research avenue. Investigating the synergistic effects of Hematoporphyrin-mediated PDT with conventional treatments like chemotherapy or newer modalities like sonodynamic therapy (SDT) is a key focus. nih.gov Studies have already shown that combining PDT with PI3K inhibitors can enhance the therapeutic effect on cancer cells. nih.gov Exploring these combinations could lead to more potent antitumor effects and potentially overcome mechanisms of treatment resistance. mdpi.com
Finally, future work will likely continue to explore the detailed molecular mechanisms underlying PDT-induced cell death and the body's subsequent immune response. A deeper understanding of these processes will enable the rational design of third-generation photosensitizers and treatment protocols that are more targeted, effective, and personalized for various diseases. mdpi.com
Q & A
Q. What are the established methods for synthesizing high-purity hematoporphyrin hydrochloride, and how are they validated?
this compound is traditionally synthesized via the acetic acid-sulfuric acid derivative method, as described by Nencki and Zaleski . However, commercial preparations often contain impurities, necessitating purification using column chromatography or HPLC to isolate monomeric porphyrins . Validation involves spectroscopic characterization (e.g., 1H-NMR for structural confirmation, UV-Vis for absorption peaks at ~400 nm and 630 nm) and mass spectrometry (HRMS) to verify molecular integrity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- 1H-NMR : To confirm the presence of characteristic pyrrole proton signals and methine bridges .
- HPLC : For assessing purity and separating derivatives like hematoporphyrin monomethyl ether (HMME) .
- UV-Vis spectroscopy : To identify Soret (400–410 nm) and Q-bands (500–630 nm) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Carcinogenicity : Classified as a suspected carcinogen (OSHA Category 2); avoid inhalation, skin contact, and use fume hoods .
- PPE : Wear nitrile gloves, lab coats, and eye protection. Contaminated materials must be disposed of as hazardous waste .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How do variations in light parameters (wavelength, dosage) affect this compound’s photodynamic efficacy in vivo?
Studies in murine models show that light at 630 nm (matching the Q-band) with a fluence rate of 50–100 mW/cm² optimizes singlet oxygen generation . However, excessive fluence (>150 mW/cm²) can cause thermal confounding. Dose-response curves should correlate porphyrin concentration (e.g., 5–20 mg/kg) with tumor regression rates, using oxygen saturation probes to monitor microenvironments .
Q. How can researchers mitigate batch-to-batch variability in this compound’s photodynamic activity?
- Purification : Use affinity chromatography to isolate active monomers (e.g., HMME) from polymeric impurities .
- Standardization : Pre-calibrate each batch using in vitro assays (e.g., photo-induced cytotoxicity in HeLa cells) .
- Quality Control : Implement LC-MS to verify consistency in molecular weight and impurity profiles .
Q. What experimental designs address conflicting data on heat’s role in hematoporphyrin-mediated photodynamic therapy (PDT)?
Lipson and Baldes demonstrated that elevated temperatures (38–40°C) enhance PDT efficacy in mice by increasing tissue oxygenation . To resolve contradictions, design studies with:
Q. How does this compound interact with heme-binding proteins, and what are the implications for experimental models?
As a substrate for heme-binding protein affinity chromatography, hematoporphyrin dihydrochloride (HY-B0754A) enables the study of protein-porphyrin interactions . Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
